molecular formula C9H8FNO B2438966 4-(2-Fluoro-1-hydroxyethyl)benzonitrile CAS No. 1073056-22-0

4-(2-Fluoro-1-hydroxyethyl)benzonitrile

Cat. No.: B2438966
CAS No.: 1073056-22-0
M. Wt: 165.167
InChI Key: YWDWJWQHEJOOSI-UHFFFAOYSA-N
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Description

4-(2-Fluoro-1-hydroxyethyl)benzonitrile is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.167. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Fluoro-1-hydroxyethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Fluoro-1-hydroxyethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-fluoro-1-hydroxyethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4,9,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDWJWQHEJOOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(CF)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties and structure of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis pathways, and medicinal chemistry applications of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile .

A Critical Chiral Fluorinated Building Block for Drug Discovery

Executive Summary

4-(2-Fluoro-1-hydroxyethyl)benzonitrile (CAS: 1073056-22-0) is a specialized organofluorine intermediate used primarily in the development of pharmaceuticals, including Potassium-Competitive Acid Blockers (P-CABs) and Selective Androgen Receptor Modulators (SARMs).[1][2] Its structure features a chiral secondary alcohol adjacent to a monofluoromethyl group , a motif highly valued in medicinal chemistry for its ability to modulate metabolic stability (blocking


-oxidation) and lipophilicity without significant steric penalty.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and its role as a bioisostere in modern drug design.

Chemical Identity & Structure

PropertySpecification
IUPAC Name 4-(2-Fluoro-1-hydroxyethyl)benzonitrile
Common Name

-(Fluoromethyl)-4-cyanobenzyl alcohol
CAS Number 1073056-22-0 (Racemic) / 2348305-85-9 (R-isomer)
Molecular Formula

Molecular Weight 165.17 g/mol
SMILES N#Cc1ccc(cc1)C(O)CF
Chiral Center C1 (Benzylic position)
Structural Analysis

The molecule consists of a benzonitrile core substituted at the para-position with a 2-fluoro-1-hydroxyethyl side chain.[1]

  • Nitrile Group (-CN): Acts as a metabolic handle, hydrogen bond acceptor, and precursor for amines or amidines.

  • Fluoromethyl Group (-CH2F): The fluorine atom introduces a strong dipole and lowers the pKa of the adjacent hydroxyl group via inductive effects (

    
    ), influencing binding affinity in protein pockets.
    
  • Secondary Alcohol (-CH(OH)-): A hydrogen bond donor/acceptor site; the chirality at this position is often critical for target selectivity (e.g., R-isomer preference in many nuclear receptor ligands).

Physicochemical Properties

Note: Values marked with () are predicted based on structure-property relationships of analogous fluorohydrins.*

ParameterValue / DescriptionContext
Physical State White to off-white solidTypical for polar benzonitriles.
Melting Point 65–75 °CEstimated; lower than non-fluorinated analog due to lattice disruption.
Boiling Point 330 °C (at 760 mmHg)High due to intermolecular H-bonding.
LogP ~1.1–1.3Moderate lipophilicity; F increases LogP slightly vs. OH alone.
pKa (OH) ~14.5Slightly more acidic than ethanol (16) due to

-fluorine.
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in water and hexanes.

Synthesis & Manufacturing Protocols

The synthesis of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile typically proceeds via two primary routes: Enantioselective Reduction (Method A) or Nucleophilic Ring Opening (Method B).

Method A: Asymmetric Transfer Hydrogenation (Preferred for Chirality)

This route converts the corresponding


-fluoroketone into the chiral alcohol using a Ruthenium or Rhodium catalyst. This is the industry standard for generating high Enantiomeric Excess (ee).

Precursor: 4-(2-Fluoroacetyl)benzonitrile (CAS: 1046785-07-2).

Protocol:

  • Reagents: 4-(2-Fluoroacetyl)benzonitrile (1.0 eq), RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%), Sodium Formate (5.0 eq).

  • Solvent: Water/Dichloromethane biphasic system or DMF.

  • Conditions: Stir at 25–40°C for 12–24 hours.

  • Mechanism: The Ru-catalyst mediates hydride transfer to the Re-face or Si-face of the ketone, establishing the stereocenter.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Recrystallization from Hexane/EtOAc.

Method B: Epoxide Ring Opening (Fluorination)

Useful for racemic synthesis or when the styrene oxide precursor is readily available.

Precursor: 4-Cyanostyrene oxide (4-oxiranylbenzonitrile).

Protocol:

  • Reagents: 4-Cyanostyrene oxide, Amine:HF complex (e.g., Olah's reagent or

    
    ).
    
  • Solvent: Dichloromethane or Ether.

  • Conditions: 0°C to Room Temperature.

  • Selectivity: Fluoride attacks the less hindered terminal carbon (regioselective), yielding the primary fluoride/secondary alcohol.

  • Note: Requires careful handling of HF sources.

SynthesisPathways Start1 4-Cyanobenzaldehyde Step1 Corey-Chaykovsky Epoxidation Start1->Step1 Epoxide 4-Cyanostyrene Oxide Step1->Epoxide Target 4-(2-Fluoro-1-hydroxyethyl) benzonitrile Epoxide->Target HF/Pyridine (Ring Opening) Start2 4-Cyanoacetophenone Step2 Electrophilic Fluorination (Selectfluor) Start2->Step2 Ketone 4-(2-Fluoroacetyl)benzonitrile Step2->Ketone Ketone->Target Ru-Cat/HCOONa (Asymmetric Reduction)

Figure 1: Primary synthetic routes. The ketone reduction pathway (red) allows for stereochemical control, essential for drug development.

Analytical Characterization (Spectroscopy)

To validate the structure, researchers should look for specific splitting patterns arising from H-F coupling .

NMR (400 MHz, ) Expectations:
  • Aromatic Region: Two doublets at

    
     7.6–7.8 ppm (characteristic AA'BB' system of para-substituted benzonitrile).
    
  • Methine Proton (-CH(OH)-): Multiplet at

    
     ~5.0–5.2 ppm. Shows coupling to the adjacent methylene protons and the fluorine atom (
    
    
    
    ).
  • Methylene Protons (-CH2F): Distinctive doublet of doublets (or multiplets) at

    
     ~4.4–4.7 ppm.
    
    • Geminal Coupling (

      
      ):  Large coupling constant, typically 47–48 Hz . This is the diagnostic signal for the fluoromethyl group.
      
  • Hydroxyl Proton: Broad singlet, chemical shift varies with concentration.

NMR:
  • Signal: Triplet of doublets at

    
     -220 to -230 ppm (typical for primary alkyl fluorides).
    

Applications in Drug Discovery[4]

This molecule serves as a scaffold for "Fragment-Based Drug Design" (FBDD).

Bioisostere for Ethyl/Hydroxyethyl Groups

Replacing a hydrogen with fluorine in the ethyl side chain (Bioisosterism) accomplishes two goals:

  • Metabolic Stability: The C-F bond is stronger than the C-H bond. Fluorination at the

    
    -position prevents metabolic oxidation (e.g., by cytochrome P450s) that would typically degrade an ethyl chain.
    
  • Conformational Locking: The gauche effect (interaction between fluorine and heteroatoms) can lock the side chain into a specific conformation, reducing the entropic cost of binding to a receptor.

Precursor for P-CABs and SARMs
  • P-CABs (Potassium-Competitive Acid Blockers): Analogs of this molecule are explored in next-generation acid blockers (similar to Vonoprazan). The nitrile group is often converted to an amidine or imidazopyridine to mimic the protonated pharmacophore required for

    
    -ATPase inhibition.
    
  • SARMs (Selective Androgen Receptor Modulators): The 1-hydroxyethyl motif is common in androgen modulators (e.g., LGD-4033 structure class). The monofluoro derivative is used to tune the receptor fit, often providing a different toxicity profile compared to trifluoromethyl analogs.

Utility Core 4-(2-Fluoro-1-hydroxyethyl) benzonitrile Mech1 Nitrile -> Amidine Conversion Core->Mech1 Mech2 Beta-Fluorine Blocks Metabolism Core->Mech2 App1 P-CAB Development (Acid Reflux) App2 SARM Optimization (Muscle Wasting) Mech1->App1 Mech2->App1 Mech2->App2

Figure 2: Pharmacological utility map showing how the core structure translates to therapeutic applications.

Safety & Handling

  • Hazard Classification: Acute Toxicity (Oral/Dermal/Inhalation). Nitriles can liberate cyanide under extreme metabolic or chemical stress, though this specific motif is generally stable.

  • Signal Word: Warning.

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Hygroscopic nature of the fluorohydrin requires protection from moisture.

References

  • PubChem Compound Summary. (2025). 4-(2-Fluoro-1-hydroxyethyl)benzonitrile (CID 74947673).[3][4] National Center for Biotechnology Information. Link

  • Noyori, R., et al. (2006). Asymmetric Transfer Hydrogenation of Functionalized Ketones. Journal of the American Chemical Society. (Contextual reference for Method A).
  • Haufe, G. (2008). Ring Opening of Epoxides with Hydrogen Fluoride Reagents. Journal of Fluorine Chemistry. (Contextual reference for Method B).
  • Takeda Pharmaceutical Co. (2007). Patent WO2007026916: Pyrrole derivatives and use thereof as acid secretion inhibitors. (Describes related fluorinated intermediates for P-CABs). Link

Sources

An In-depth Technical Guide to 4-(2-Fluoro-1-hydroxyethyl)benzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluoro-1-hydroxyethyl)benzonitrile is a fluorinated aromatic compound of significant interest in the field of medicinal chemistry and drug discovery. The strategic incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile, including its chemical properties, a detailed synthetic protocol, and its potential applications as a key building block in the development of novel therapeutics.

The presence of a nitrile group, a versatile functional group, and a fluorohydrin moiety makes this compound a valuable intermediate for the synthesis of a wide range of more complex molecules. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, while the hydroxyl group of the fluorohydrin can be further functionalized.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile is presented in the table below.

PropertyValueSource
CAS Number 1073056-22-0 (for racemic mixture)[1]
Molecular Formula C₉H₈FNO[2]
Molecular Weight 165.16 g/mol [3]
Monoisotopic Mass 165.05899 Da[2]

Synthesis and Mechanism

The synthesis of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile can be achieved through a nucleophilic fluorination of a suitable precursor. A common and effective method involves the ring-opening of an epoxide with a fluoride source.

Synthetic Pathway Overview

Synthesis_Pathway A 4-Formylbenzonitrile B 4-(Oxiran-2-yl)benzonitrile A->B Corey-Chaykovsky Reaction (Trimethylsulfoxonium iodide, NaH) C 4-(2-Fluoro-1-hydroxyethyl)benzonitrile B->C Epoxide Ring Opening (HF source, e.g., Olah's reagent)

Caption: Synthetic route to 4-(2-Fluoro-1-hydroxyethyl)benzonitrile.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(Oxiran-2-yl)benzonitrile (Epoxide Formation)

  • Reagents and Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

  • Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) and cool the flask to 0°C in an ice bath. To this suspension, add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise, ensuring the temperature remains below 20°C.

  • Ylide Formation: Stir the resulting mixture at room temperature for 1-2 hours until the evolution of hydrogen gas ceases and a homogenous solution of the ylide is formed.

  • Aldehyde Addition: Dissolve 4-formylbenzonitrile (1.0 equivalent) in anhydrous DMSO and add it dropwise to the ylide solution at 0°C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Pour the reaction mixture into ice-water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude epoxide.

Causality Behind Experimental Choices: The Corey-Chaykovsky reaction is a reliable method for the epoxidation of aldehydes. Trimethylsulfoxonium iodide is chosen as the sulfur ylide precursor due to its stability and selectivity for forming epoxides from aldehydes. Anhydrous conditions are crucial as sodium hydride reacts violently with water.

Step 2: Synthesis of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile (Epoxide Ring Opening)

  • Reagents and Setup: In a fume hood, dissolve the crude 4-(oxiran-2-yl)benzonitrile (1.0 equivalent) in an appropriate solvent such as dichloromethane in a plastic (e.g., polyethylene or Teflon) flask.

  • Fluorinating Agent Addition: Cool the solution to 0°C and slowly add a source of hydrogen fluoride, such as Olah's reagent (pyridine-HF complex, 1.5-2.0 equivalents).

  • Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(2-fluoro-1-hydroxyethyl)benzonitrile.

Causality Behind Experimental Choices: The use of a plastic flask is mandatory as hydrogen fluoride reacts with glass (silicon dioxide). Olah's reagent is a commonly used and relatively safe source of hydrogen fluoride for laboratory-scale reactions. The regioselectivity of the ring-opening is dictated by the attack of the fluoride ion at the less sterically hindered carbon of the epoxide, which, in this case, is the terminal carbon.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • Aromatic protons (AA'BB' system): Two doublets in the range of 7.5-7.8 ppm.

    • Methine proton (-CH(OH)-): A multiplet around 5.0-5.2 ppm, coupled to the adjacent methylene protons and fluorine.

    • Methylene protons (-CH₂F): A doublet of doublets around 4.5-4.7 ppm, coupled to the methine proton and fluorine.

    • Hydroxyl proton (-OH): A broad singlet, the chemical shift of which will be concentration-dependent.

  • ¹³C NMR:

    • Nitrile carbon (-CN): A signal around 118-120 ppm.

    • Aromatic carbons: Signals in the range of 125-145 ppm.

    • Methine carbon (-CH(OH)-): A signal around 70-75 ppm.

    • Methylene carbon (-CH₂F): A doublet around 83-87 ppm due to coupling with fluorine.

  • IR Spectroscopy:

    • A broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

    • A sharp, medium intensity peak around 2230 cm⁻¹ for the C≡N stretching of the nitrile group.

    • C-F stretching absorption in the region of 1000-1100 cm⁻¹.

    • C-H stretching of the aromatic ring just above 3000 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be observed at m/z = 165.

    • A prominent fragment corresponding to the loss of H₂O (M-18) at m/z = 147.

    • Another fragment from the loss of CH₂F (M-33) at m/z = 132.

Applications in Drug Development

The 4-(2-fluoro-1-hydroxyethyl)benzonitrile scaffold is a valuable building block for the synthesis of various pharmaceutically active compounds. The fluorinated benzonitrile moiety is a known pharmacophore in several approved drugs and clinical candidates.

Role as a Pharmaceutical Intermediate

The nitrile group can serve as a precursor to a tetrazole ring, a common bioisostere for a carboxylic acid, which can improve the pharmacokinetic profile of a drug candidate. The hydroxyl group provides a handle for further derivatization to introduce other functional groups or to link the molecule to other fragments.

Applications A 4-(2-Fluoro-1-hydroxyethyl)benzonitrile B Further Derivatization (e.g., etherification, esterification) A->B C Cycloaddition (e.g., with sodium azide to form tetrazole) A->C D Active Pharmaceutical Ingredients (APIs) B->D C->D

Caption: Potential applications of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile in drug discovery.

The introduction of a fluorine atom can block metabolic oxidation at the benzylic position, thereby increasing the in vivo half-life of a drug. Furthermore, the electron-withdrawing nature of the fluorine atom can modulate the pKa of nearby functional groups, which can be crucial for optimizing drug-target interactions.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-(2-Fluoro-1-hydroxyethyl)benzonitrile and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile reagents or during reactions that may produce fumes.[4][5]

  • Handling of Fluorinating Agents: Exercise extreme caution when using hydrogen fluoride sources. Ensure that appropriate quenching procedures and emergency protocols are in place. Calcium gluconate gel should be readily available as an antidote for HF exposure.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

Hazard Statements (based on related compounds):

  • Harmful if swallowed.[5]

  • Harmful in contact with skin.[5]

  • Harmful if inhaled.[5]

  • Causes skin irritation.[1]

Conclusion

4-(2-Fluoro-1-hydroxyethyl)benzonitrile is a strategically important building block for the synthesis of novel pharmaceutical agents. Its unique combination of a versatile nitrile group and a fluorohydrin moiety allows for a wide range of chemical transformations. The presence of fluorine offers the potential to enhance the metabolic stability and pharmacokinetic properties of drug candidates. The synthetic route outlined in this guide provides a practical approach to accessing this valuable intermediate. As the demand for more sophisticated and effective therapeutics continues to grow, the utility of such fluorinated building blocks in drug discovery is expected to increase significantly.

References

  • LookChem. 4-[(+/-)-2-fluoro-1-hydroxyethyl]benzonitrile. [Link]

  • PubChem. 4-(2-Fluoro-1-hydroxyethyl)benzonitrile. [Link]

  • PubChemLite. 4-(2-fluoro-1-hydroxyethyl)benzonitrile. [Link]

  • PubChem. (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. [Link]

Sources

A Guide to Determining the Solubility Profile of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile in Organic Solvents for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide provides a comprehensive framework for determining and analyzing the solubility profile of the pharmaceutical intermediate, 4-(2-Fluoro-1-hydroxyethyl)benzonitrile. Due to the limited availability of public domain experimental solubility data for this specific compound, this document focuses on establishing a robust experimental and theoretical methodology. The protocols and models detailed herein are designed to generate the high-quality, reproducible data essential for informed decision-making in drug development processes such as crystallization, formulation, and purification.

The Critical Role of Solubility in Pharmaceutical Manufacturing

The solubility of an active pharmaceutical ingredient (API) or its intermediates in various organic solvents is a cornerstone of process chemistry and formulation science. A comprehensive understanding of the solubility profile of a compound like 4-(2-Fluoro-1-hydroxyethyl)benzonitrile is paramount for several key reasons:

  • Solvent Screening and Process Optimization: Solubility data guides the selection of appropriate solvents for synthesis, purification, and crystallization processes, directly impacting yield, purity, and cost-effectiveness.

  • Crystallization Process Design: Knowledge of how solubility changes with temperature is fundamental to developing controlled crystallization processes, which are critical for obtaining the desired crystal form (polymorph), particle size distribution, and bulk density of the solid material.

  • Formulation Development: For liquid dosage forms, solubility in pharmaceutically acceptable solvents is a primary consideration. Even for solid dosage forms, understanding the dissolution behavior, which is intrinsically linked to solubility, is crucial for predicting bioavailability.

  • Thermodynamic Modeling and Process Simulation: Experimental solubility data serves as the foundation for developing thermodynamic models that can predict the compound's behavior under various process conditions, thereby facilitating process scale-up and optimization.

This guide will walk through the essential steps to experimentally determine and mathematically model the solubility of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile, ensuring scientific integrity and generating actionable insights for your research and development endeavors.

Experimental Determination of Solubility: The Gravimetric Method

The isothermal gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution by weighing the residue after solvent evaporation.

Causality Behind Experimental Choices

The choice of the gravimetric method is predicated on its simplicity, accuracy, and the directness of the measurement, which minimizes the need for complex analytical instrumentation for the primary measurement. Temperature control is the most critical parameter in this experiment, as the solubility of most solids in liquids is highly temperature-dependent. The use of a thermostatically controlled water bath ensures that the system reaches and maintains thermal equilibrium, a prerequisite for obtaining true equilibrium solubility data. Vigorous stirring is employed to ensure that the dissolution process is not limited by mass transfer, allowing the system to reach saturation in a reasonable timeframe.

Detailed Experimental Protocol
  • Preparation: Accurately weigh a sufficient amount of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile and transfer it to a series of jacketed glass vials, each containing a known volume of the selected organic solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile, acetone, toluene). Ensure an excess of the solid is present to achieve saturation.

  • Equilibration: Place the vials in a thermostatically controlled water bath set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, 318.15 K). Stir the suspensions vigorously using a magnetic stirrer for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent any solid particles from being transferred. The temperature of the syringe should match the experimental temperature to avoid precipitation or dissolution during sampling.

  • Gravimetric Analysis: Transfer the filtered saturated solution to a pre-weighed container (e.g., a watch glass or a small beaker). Record the total weight of the container and the solution.

  • Solvent Evaporation: Place the container in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry the residue to a constant weight.

  • Calculation: The mole fraction solubility (x) can be calculated using the following equation:

    x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

    where:

    • m_solute is the mass of the dried residue.

    • M_solute is the molar mass of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile.

    • m_solvent is the mass of the solvent in the sample.

    • M_solvent is the molar mass of the solvent.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Weigh Solute and Solvent prep2 Add to Jacketed Vial prep1->prep2 equil2 Stir Vigorously for 24-48h prep2->equil2 equil1 Set Temperature in Water Bath equil1->equil2 sample1 Stop Stirring, Allow to Settle equil2->sample1 sample2 Withdraw Supernatant with Syringe Filter sample1->sample2 analysis1 Transfer to Pre-weighed Container sample2->analysis1 analysis2 Evaporate Solvent analysis1->analysis2 analysis3 Dry to Constant Weight analysis2->analysis3 analysis4 Calculate Solubility analysis3->analysis4

Figure 1: Experimental workflow for the gravimetric determination of solubility.

Analytical Quantification for High-Throughput Screening

For more rapid solubility screening or when dealing with smaller sample sizes, High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a powerful alternative to the gravimetric method.

HPLC-UV/Vis Protocol
  • Calibration: Prepare a series of standard solutions of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Sample Preparation: Prepare saturated solutions as described in the gravimetric method (steps 1 and 2).

  • Dilution: After filtration, accurately dilute a known volume of the saturated solution with the mobile phase to bring the concentration within the linear range of the calibration curve.

  • Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to the solute.

  • Calculation: Determine the concentration of the solute in the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, taking the dilution factor into account.

Thermodynamic Modeling of Solubility Data

Thermodynamic models are invaluable for correlating and predicting solubility data, providing a deeper understanding of the dissolution process. The van't Hoff and Apelblat models are commonly employed for their simplicity and effectiveness.

The van't Hoff Model

The van't Hoff equation describes the temperature dependence of the equilibrium constant, which in this case is the solubility. The model is expressed as:

ln(x) = A + B/T

where:

  • x is the mole fraction solubility.

  • T is the absolute temperature in Kelvin.

  • A and B are model parameters.

The dissolution enthalpy (ΔH°) and entropy (ΔS°) can be calculated from the parameters A and B.

The Apelblat Model

The Apelblat equation is a semi-empirical model that provides a more accurate correlation of solubility data over a wider temperature range. The equation is:

ln(x) = A + B/T + C*ln(T)

where:

  • x is the mole fraction solubility.

  • T is the absolute temperature in Kelvin.

  • A, B, and C are empirical parameters that are determined by fitting the experimental data.

G cluster_models Thermodynamic Models cluster_params Model Parameters & Thermodynamic Properties exp_data Experimental Solubility Data (Mole Fraction vs. Temperature) correlation Data Correlation (Non-linear Regression) exp_data->correlation vanthoff van't Hoff Model ln(x) = A + B/T vanthoff->correlation apelblat Apelblat Model ln(x) = A + B/T + C*ln(T) apelblat->correlation params Determine A, B, C correlation->params thermo Calculate ΔH°, ΔS° params->thermo prediction Solubility Prediction (Interpolation/Extrapolation) params->prediction

Figure 2: Relationship between experimental data and thermodynamic modeling.

Hypothetical Solubility Data and Model Correlation

Table 1: Hypothetical Mole Fraction Solubility (x) of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile in Various Organic Solvents at Different Temperatures (K).

Solvent298.15 K303.15 K308.15 K313.15 K318.15 K
Methanol0.02500.03150.03950.04950.0620
Ethanol0.01800.02250.02800.03500.0435
Isopropanol0.01200.01500.01850.02300.0285
Ethyl Acetate0.03500.04400.05500.06900.0860
Acetonitrile0.04500.05650.07050.08800.1100
Acetone0.05500.06900.08600.10700.1330
Toluene0.00500.00650.00800.01000.0125

Table 2: Hypothetical Correlated Parameters for the Apelblat and van't Hoff Models for the Solubility of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile in Methanol.

ModelABC
Apelblat -25.50-1500.204.50
van't Hoff 8.50-2800.00-

Conclusion and Forward Outlook

This guide has outlined a comprehensive and scientifically rigorous approach to determining and analyzing the solubility profile of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile in organic solvents. By following the detailed experimental protocols for the gravimetric method and leveraging the predictive power of thermodynamic models like the van't Hoff and Apelblat equations, researchers and drug development professionals can generate the critical data needed for process optimization and formulation design. While experimental data for this specific compound is currently scarce, the methodologies presented here provide a clear roadmap for its acquisition and interpretation, ultimately enabling more efficient and informed pharmaceutical development.

References

  • ICH Harmonised Tripartite Guideline, Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
  • Yalkowsky, S. H., He, Y., & Jain, P. (2016).
  • Jouyban, A. (2010).
  • Grant, D. J., & Higuchi, T. (1990). Solubility behavior of organic compounds. John Wiley & Sons.
  • Nordstrom, F. L., & Rasmuson, Å. C. (2006). Solubility and thermodynamic properties of salicylic acid in organic solvents.

A Technical Guide on the Synthesis of Vonoprazan and an Analysis of Structurally-Related Chiral Fluorohydrin Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the synthetic pathways to Vonoprazan, a leading potassium-competitive acid blocker (P-CAB). While examining established industrial routes, we will also perform a detailed case study on the synthesis of 4-(2-fluoro-1-hydroxyethyl)benzonitrile. This specific molecule, a chiral fluorohydrin, serves as an excellent model for discussing advanced asymmetric synthesis techniques relevant to the creation of modern pharmaceutical building blocks, although it is not a recognized intermediate in the primary, publicly-disclosed syntheses of Vonoprazan itself.

Vonoprazan: A New Era in Acid Suppression

Vonoprazan (TAK-438) represents a significant advancement in the treatment of acid-related gastrointestinal disorders.[1] As a P-CAB, it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs) by reversibly inhibiting the gastric H+/K+-ATPase proton pump.[1] This results in a more rapid onset of action and prolonged acid suppression, providing significant clinical benefits.[2] The unique 1,3,5-trisubstituted pyrrole core of Vonoprazan presents a considerable challenge for process chemists, making the development of efficient, scalable, and cost-effective synthetic routes a critical objective in its commercialization.[3]

Established Synthetic Pathways to Vonoprazan

Industrial synthesis of an Active Pharmaceutical Ingredient (API) like Vonoprazan prioritizes efficiency, scalability, and cost-effectiveness. The most widely recognized routes, pioneered by Takeda Pharmaceutical Company, do not feature 4-(2-fluoro-1-hydroxyethyl)benzonitrile. Instead, they typically build the core 5-(2-fluorophenyl)-1H-pyrrole structure from more fundamental starting materials.

One prominent route begins with 2'-fluoroacetophenone.[3] This pathway involves the construction of the pyrrole ring through a dinitrile intermediate, followed by a series of functional group transformations to append the pyridinylsulfonyl group and the methylaminomethyl side chain.[3] The causality behind this approach lies in the strategic use of robust, well-understood reactions like bromination, catalytic hydrogenation, and reductive amination to build complexity in a controlled manner.[3][4]

The diagram below outlines a representative synthesis, illustrating the logical flow from a simple aromatic ketone to the complex trisubstituted pyrrole core of Vonoprazan.

G cluster_main Established Vonoprazan Synthesis A 2'-Fluoroacetophenone B α-Bromo-2'-fluoroacetophenone A->B Bromination C Dinitrile Intermediate B->C Reaction with Malononitrile D 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile C->D Pd-Catalyzed Reductive Cyclization E 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde D->E Nitrile Reduction (e.g., DIBAL-H) F 1-(Pyridin-3-ylsulfonyl)-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde E->F Sulfonylation G Vonoprazan F->G Reductive Amination with Methylamine

Caption: Established synthetic route to Vonoprazan starting from 2'-fluoroacetophenone.

Alternative routes have been developed to improve upon this initial process, often focusing on different strategies for constructing the pyrrole ring to enhance overall yield and reduce the use of toxic heavy metals like palladium.[4][5] For instance, methods involving atom transfer radical cyclization (ATRC) have been reported to create the pyrrole core with greater redox economy.[3] Another practical approach starts from ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, converting the ester to an amide and then reducing it to the required amine.[2] Across these varied and optimized routes, the key intermediates remain derivatives of 5-(2-fluorophenyl)pyrrole, not 4-cyanophenyl structures.

4-(2-Fluoro-1-hydroxyethyl)benzonitrile: A Case Study in Asymmetric Synthesis

While not a direct precursor to Vonoprazan in known syntheses, 4-(2-fluoro-1-hydroxyethyl)benzonitrile is a valuable chiral building block in its own right. Its structure contains a fluorohydrin moiety—a hydroxyl group and a fluorine atom on adjacent carbons. This motif is of high interest in medicinal chemistry, as the strategic incorporation of fluorine can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[6]

The primary synthetic challenge in producing this molecule is controlling the stereochemistry of the hydroxyl-bearing carbon. The most direct and efficient method to achieve this is through the catalytic asymmetric reduction of the prochiral ketone precursor, 2-fluoro-1-(4-cyanophenyl)ethanone.

Causality of Method Selection: Catalytic Asymmetric Reduction

The choice of catalytic asymmetric reduction is driven by several key factors that are paramount in pharmaceutical process development:

  • Atom Economy: Unlike classical resolutions which discard at least 50% of the material, an asymmetric reduction can theoretically convert 100% of the starting ketone into the desired single-enantiomer alcohol.

  • High Enantioselectivity: Modern catalysts, including enzyme-based systems (biocatalysis) and metal-ligand complexes (e.g., Noyori-type hydrogenation, CBS reduction), can achieve enantiomeric excess (% ee) values greater than 99%, ensuring the production of a chirally pure product.[7]

  • Operational Simplicity: Many catalytic systems operate under mild conditions and can be performed in standard laboratory glassware without requiring cryogenic temperatures or extreme pressures.[6]

Biocatalytic methods using alcohol dehydrogenases (ADHs) are particularly attractive as they operate in aqueous media under ambient conditions and exhibit exceptional selectivity.[7] These enzymes, often engineered for specific substrates, provide a green and sustainable alternative to heavy metal catalysts.[8]

The diagram below illustrates the general workflow for the synthesis of enantiopure (R)-4-(2-fluoro-1-hydroxyethyl)benzonitrile.

G cluster_synthesis Asymmetric Synthesis of a Chiral Fluorohydrin Ketone 2-Fluoro-1-(4-cyanophenyl)ethanone Product (R)-4-(2-Fluoro-1-hydroxyethyl)benzonitrile Ketone->Product Asymmetric Reduction Catalyst Chiral Catalyst (e.g., Engineered ADH or Chiral Metal-Ligand Complex) + H-Source Catalyst->Product

Caption: General workflow for the catalytic asymmetric synthesis of the target chiral fluorohydrin.

Experimental Protocol: Biocatalytic Reduction of 2-Fluoro-1-(4-cyanophenyl)ethanone

This protocol describes a representative, self-validating system for producing the target chiral alcohol with high enantiopurity. The validation is inherent in the analytical checks (TLC, GC/HPLC) at each critical stage.

Objective: To synthesize (R)-4-(2-fluoro-1-hydroxyethyl)benzonitrile with >98% ee.

Materials:

  • 2-Fluoro-1-(4-cyanophenyl)ethanone (Substrate)

  • Alcohol Dehydrogenase (ADH) variant (e.g., a commercially available engineered ketoreductase)

  • NADP+ (Cofactor)

  • Isopropanol (IPA) (Sacrificial reductant/co-solvent)

  • Tris-HCl buffer (pH 7.0, 50 mM)

  • Ethyl acetate (Extraction solvent)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (Drying agent)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add Tris-HCl buffer (50 mL). Dissolve the ketoreductase (e.g., 10 mg) and NADP+ (2 mg) in the buffer with gentle stirring.

  • Substrate Addition: Dissolve 2-fluoro-1-(4-cyanophenyl)ethanone (1.0 g, 6.13 mmol) in isopropanol (10 mL). Add this solution dropwise to the buffered enzyme mixture. The use of IPA as a co-solvent aids substrate solubility and, more importantly, serves as the sacrificial hydrogen source to regenerate the active NADPH cofactor in the catalytic cycle.

  • Reaction Monitoring: Seal the flask and stir the biphasic mixture at 30 °C. Monitor the reaction progress by TLC or GC. A sample is worked up by extracting with ethyl acetate and analyzing the organic layer. The reaction is deemed complete upon full consumption of the starting ketone (typically 12-24 hours).

  • Workup: Once the reaction is complete, add ethyl acetate (50 mL) to the flask. Stir vigorously for 5 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (25 mL each). Combine the organic extracts.

  • Washing: Wash the combined organic layers with brine (50 mL) to remove residual water and buffer salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Analysis: Determine the conversion and enantiomeric excess (% ee) of the crude product using chiral GC or HPLC analysis. The product can be further purified by column chromatography if necessary.

Data Presentation

The choice of catalyst is critical for achieving high conversion and enantioselectivity. The table below shows representative data for the asymmetric reduction of similar α-haloacetophenones using different engineered alcohol dehydrogenases (TeSADH mutants).[7]

Substrate (Analogue)Catalyst (TeSADH Mutant)Conversion (%)Enantiomeric Excess (% ee)Product Configuration
2-Chloro-4'-fluoroacetophenoneI86A>99>99S
2-Chloro-4'-fluoroacetophenoneP84S/I86A>99>99S
2-Chloro-4'-chloroacetophenoneP84S/I86A66>99R
2-Chloro-4'-bromoacetophenoneΔP84/A85G>99>99S

This data is adapted from literature for structurally similar substrates to illustrate typical performance and enantiocomplementarity.[7]

Conclusion

The synthesis of Vonoprazan is a testament to modern process chemistry, with established routes focusing on the efficient construction of its core 5-(2-fluorophenyl)pyrrole structure. A thorough review of the scientific and patent literature indicates that 4-(2-fluoro-1-hydroxyethyl)benzonitrile is not a recognized intermediate in these primary manufacturing pathways.

However, this molecule serves as an excellent and highly relevant case study for the synthesis of chiral fluorohydrins, which are crucial building blocks in contemporary drug discovery. The application of catalytic asymmetric reduction, particularly biocatalysis, provides an elegant, efficient, and sustainable solution to the challenge of controlling stereochemistry. For researchers and drug development professionals, understanding these advanced synthetic methods is just as critical as knowing the specific routes to established APIs, as these techniques form the toolkit for creating the next generation of innovative medicines.

References

  • Ohmori, H., et al. (2020). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • American Chemical Society. (2020). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. ACS Publications. Available at: [Link]

  • Patsnap. (2024). The patent landscape of Vonoprazan. Patsnap Synapse. Available at: [Link]

  • Liu, Y., et al. (2017). A Novel and Practical Synthesis of Vonoprazan Fumarate. ResearchGate. Available at: [Link]

  • Google Patents. (2022). CN113896655A - Synthetic method of Vonoprazan intermediate.
  • Google Patents. (2018). CN107915720B - Novel preparation method of Vonoprazan.
  • Mu, Z., et al. (2024). An Improved and Practical Synthesis of Vonoprazan. ResearchGate. Available at: [Link]

  • Google Patents. (2019). CN110028436B - Preparation method of Vonoprazan key intermediate.
  • PubChem. (n.d.). 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Jacobsen, E. N., et al. (2012). Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)-2-Fluoro-1-phenylethanol. Organic Syntheses. Available at: [Link]

  • PubChemLite. (n.d.). 4-(2-fluoro-1-hydroxyethyl)benzonitrile (C9H8FNO). Available at: [Link]

  • LookChem. (n.d.). Cas 1073056-22-0, 4-[(+/-)-2-fluoro-1-hydroxyethyl]benzonitrile. Available at: [Link]

  • Chanysheva, A. R., et al. (2024). Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. ResearchGate. Available at: [Link]

  • Abu-Lafi, S., et al. (2020). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling considerations for 4-(2-Fluoro-1-hydroxyethyl)benzonitrile. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data from authoritative sources to ensure the safe and effective use of this compound in a laboratory setting. While a specific Safety Data Sheet (SDS) for 4-(2-Fluoro-1-hydroxyethyl)benzonitrile is not publicly available, this guide leverages data from the closely related compound, 4-Fluorobenzonitrile, to establish a robust framework for risk assessment and safe handling.

Compound Identification and Physicochemical Properties

4-(2-Fluoro-1-hydroxyethyl)benzonitrile is a fluorinated benzonitrile derivative.[1] Its chemical structure and properties are foundational to understanding its behavior and potential hazards.

PropertyValueSource
Molecular Formula C9H8FNOPubChem[2][3]
Molecular Weight 165.16 g/mol PubChem[4]
Monoisotopic Mass 165.05899 DaPubChem[3]
Appearance Assumed to be a solid, similar to related compoundsInferred
XlogP (predicted) 1.1 - 1.3PubChemLite[3], PubChem[4]

The presence of a nitrile group and a fluorinated alkyl chain are key structural features that inform its potential reactivity and toxicity. Nitriles can be toxic, and organofluorine compounds can have varying metabolic fates and toxicological profiles.

Hazard Identification and Risk Assessment

Given the absence of a specific SDS for 4-(2-Fluoro-1-hydroxyethyl)benzonitrile, a conservative approach to hazard assessment is warranted. The GHS classification for the analogous compound, 4-Fluorobenzonitrile, provides a strong basis for this assessment.[5]

GHS Classification (based on 4-Fluorobenzonitrile): [5]

  • Acute Oral Toxicity, Category 4

  • Acute Dermal Toxicity, Category 4

  • Acute Inhalation Toxicity, Category 4

  • Skin Irritation, Category 2

  • Eye Irritation, Category 2A

Signal Word: Warning[5]

Hazard Statements (inferred): [5]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

The primary routes of exposure are ingestion, skin contact, and inhalation. The nitrile group is a key toxicophore, and its metabolism can potentially release cyanide, leading to systemic toxicity.

Risk Assessment Workflow

A thorough risk assessment should be conducted before handling this compound. The following diagram illustrates a recommended workflow:

cluster_assessment Risk Assessment Workflow start Identify Hazards (Review Analog SDS) evaluate Evaluate Risks (Exposure Potential) start->evaluate Known Hazards control Implement Control Measures (PPE, Engineering Controls) evaluate->control Identified Risks document Document Assessment (Lab Notebook, SOP) control->document Controls in Place review Review and Update (Periodically or with new info) document->review Completed Assessment

Caption: A workflow for assessing the risks associated with handling novel chemical compounds.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield should be worn when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected prior to use.[8] Avoid skin contact with the compound by using proper glove removal technique.

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

    • Additional Protection: For larger quantities or when there is a significant risk of exposure, consider additional protective clothing.

  • Respiratory Protection: If working outside of a fume hood or if dusts/aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

Engineering Controls
  • Ventilation: All handling of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][7]

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid ingestion and inhalation.[7]

  • Avoid dust formation.[7]

  • Keep away from open flames, hot surfaces, and sources of ignition.[5][7]

  • Use non-sparking tools and take precautionary measures against static discharges.[9]

  • Wash hands thoroughly after handling.[7]

Storage
  • Store in a dry, cool, and well-ventilated place.[5][7]

  • Keep the container tightly closed.[5][7]

  • Store away from heat, sparks, and flame.[7]

  • Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[5][7]

Emergency Procedures

A clear and well-rehearsed emergency plan is essential.

First Aid Measures
  • General Advice: If symptoms persist, call a physician.[5]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][7]

  • In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5][7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[10]

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[7][10]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[10]

  • Specific Hazards: Containers may explode when heated.[5] Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[5][7]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[7]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Remove all sources of ignition.[5][7]

  • Environmental Precautions: Should not be released into the environment.[7]

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[7]

Emergency Response Decision Tree

cluster_emergency Emergency Response Decision Tree spill Spill or Release Occurs assess Assess Severity (Size, Location, Hazards) spill->assess small_spill Small Spill (Contained, No Fire Risk) assess->small_spill Minor large_spill Large Spill or Fire assess->large_spill Major cleanup Cleanup with Appropriate PPE (Follow SOP) small_spill->cleanup evacuate Evacuate Area large_spill->evacuate decontaminate Decontaminate and Dispose of Waste cleanup->decontaminate notify Notify EH&S and Emergency Services evacuate->notify

Caption: A decision tree for responding to spills or releases of hazardous chemicals.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, national, and international regulations.[5][7][10] Do not empty into drains.[7]

Conclusion

References

  • 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile. PubChem. Available at: [Link]

  • 4-(2-Fluoro-1-hydroxyethyl)benzonitrile. PubChem. Available at: [Link]

  • 4-(2-fluoro-1-hydroxyethyl)benzonitrile (C9H8FNO). PubChemLite. Available at: [Link]

  • (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. PubChem. Available at: [Link]

  • Benzonitrile: Human health tier II assessment. Australian Department of Health. Available at: [Link]

  • 4-(2-Hydroxyethyl)benzonitrile. PubChem. Available at: [Link]

  • 4-fluoro-3-(1-hydroxyethyl)benzonitrile (C9H8FNO). PubChemLite. Available at: [Link]

  • Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of. Organic Syntheses. Available at: [Link]

  • INFORMATION FORM FOR CHEMICALS DATA. Premix OY. Available at: [Link]

  • Resist 78 KV Comp A. Jotun. Available at: [Link]

  • 4-(1-Hydroxyethyl)benzonitrile. PubChem. Available at: [Link]

Sources

Thermodynamic Stability of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile: A Process Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

4-(2-Fluoro-1-hydroxyethyl)benzonitrile (CAS: 1073056-22-0) represents a critical intermediate class in the synthesis of potassium-competitive acid blockers (P-CABs), such as Vonoprazan. Its structural integrity is governed by the interplay between the electron-withdrawing nitrile group and the reactive


-fluorohydrin motif.

This guide provides a comprehensive framework for evaluating the thermodynamic and kinetic stability of this compound. Unlike simple aromatics, the presence of the 2-fluoro-1-hydroxyethyl side chain introduces specific vulnerabilities—primarily HF elimination and racemization—that must be controlled during scale-up and storage.

Molecular Architecture & Theoretical Stability

Structural Analysis

The molecule consists of a benzonitrile core substituted at the para position with a 2-fluoro-1-hydroxyethyl group.

  • Nitrile Group (-CN): Provides thermodynamic stability to the aromatic ring but renders the system susceptible to hydrolysis under extreme pH.

  • 
    -Fluorohydrin Moiety (-CH(OH)CH₂F):  This is the locus of instability. The high electronegativity of fluorine induces a strong dipole, while the adjacent hydroxyl group creates potential for intramolecular hydrogen bonding (5-membered ring interaction), which can stabilize the conformation but also facilitate elimination pathways.
    
Physicochemical Baseline (Predicted)

Values derived from structural analogs and QSPR modeling.

PropertyValue / RangeSignificance
Molecular Weight 165.16 g/mol Low MW facilitates rapid HPLC elution.
LogP ~1.1 – 1.3Moderate lipophilicity; likely soluble in alcohols/DCM.
pKa (OH) ~13.5Weakly acidic; deprotonation requires strong base.
H-Bond Donors 1Critical for crystal packing energy.
Rotatable Bonds 2Conformational flexibility affects entropy of fusion.

Degradation Pathways & Mechanistic Logic

Understanding the "why" behind degradation is essential for designing control strategies. The three primary thermodynamic sinks for this molecule are Elimination , Oxidation , and Hydrolysis .

The HF Elimination Risk (Thermodynamic Driver)

The most critical pathway is the elimination of hydrogen fluoride (HF) to form 4-cyanostyrene. Although the C-F bond is strong (~485 kJ/mol), the formation of a conjugated styrene system provides significant resonance stabilization energy, driving the reaction forward under basic conditions or high thermal stress.

Racemization

The C1 position of the ethyl chain is chiral. In the presence of base, the benzylic proton is acidic enough to allow reversible deprotonation/reprotonation, leading to racemization. This is thermodynamically favored as it maximizes the entropy of mixing (formation of racemate).

Visualization of Degradation Pathways

The following diagram maps the kinetic and thermodynamic relationships between the parent molecule and its degradants.

DegradationPathways Parent 4-(2-Fluoro-1-hydroxyethyl) benzonitrile Styrene 4-Cyanostyrene (Elimination Product) Parent->Styrene -HF (Heat/Base) Thermodynamic Sink Ketone 4-(2-Fluoroacetyl) benzonitrile (Oxidation Product) Parent->Ketone [O] (Oxidative Stress) Acid 4-(2-Fluoro-1-hydroxyethyl) benzoic acid (Hydrolysis Product) Parent->Acid H+/OH- (Hydrolysis) Epoxide 4-Cyanostyrene Oxide (Base-Induced Cyclization) Parent->Epoxide Base (Intramolecular SN2)

Caption: Mechanistic degradation map showing HF elimination as the primary thermodynamic risk factor.

Solid-State Thermodynamics & Polymorphism

For pharmaceutical intermediates, solid-state stability is paramount. The thermodynamic stability of the crystal lattice determines the melting point and solubility.

Polymorph Screening Protocol

Do not assume the initial isolate is the stable polymorph. Fluorinated compounds often exhibit enantiotropic polymorphism due to the small size of fluorine mimicking hydrogen, yet possessing different electronic demands.

Experimental Workflow:

  • Slurry Equilibration: Suspend the compound in diverse solvents (MeOH, IPA, Water/ACN) at 20°C and 50°C for 48 hours.

  • DSC/TGA Analysis:

    • Expectation: A sharp endotherm (melting) followed immediately by exotherms (decomposition/polymerization of styrene).

    • Criterion: If

      
       varies by >5% between batches, suspect polymorphic contamination.
      
Thermal Stability

Thermogravimetric Analysis (TGA) typically reveals weight loss onset. For


-fluorohydrins, weight loss often begins before the boiling point due to HF evolution.
  • Safe Processing Limit: Generally

    
    .
    

Solution-State Stability & Stress Testing

To validate the theoretical risks, a forced degradation study (stress testing) is required. This protocol is designed to be self-validating: if the mass balance is poor (<95%), the method is inadequate.

Stress Testing Protocol (ICH Q1A Aligned)
Stress ConditionParametersTarget DegradationMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C, 24h5-20%Tests nitrile stability. Expect conversion to amide/acid.
Base Hydrolysis 0.1 N NaOH, RT, 4h5-20%Critical: Tests for HF elimination (styrene formation) and epoxide closure.
Oxidation 0.3% H₂O₂, RT, 24h5-20%Tests benzylic alcohol oxidation to ketone.
Thermal (Solid) 60°C, 7 days<5%Tests crystal lattice energy vs. elimination barrier.
Photostability 1.2M Lux hoursN/ARadical generation at benzylic position.
Analytical Method (HPLC)
  • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B). Note: Avoid TFA if investigating acid sensitivity, as it can catalyze degradation.

  • Detection: UV at 230 nm (Nitrile absorbance) and 254 nm (Aromatic).

Risk Assessment & Control Strategy

Based on the thermodynamic profile, the following control strategy is recommended for handling 4-(2-Fluoro-1-hydroxyethyl)benzonitrile.

Storage Conditions
  • Temperature: Store at 2-8°C. The activation energy (

    
    ) for HF elimination is likely moderate; reducing temperature significantly lowers the rate constant 
    
    
    
    .
  • Atmosphere: Store under Nitrogen or Argon. While not strictly oxygen-sensitive, exclusion of moisture prevents hydrolysis.

Process Safety
  • Base Handling: Avoid strong inorganic bases (NaOH, KOH) during workup if possible. Use mild bases (Carbonates, Bicarbonates) to minimize the risk of epoxide formation or elimination.

  • Distillation: Avoid high-temperature distillation. Use high-vacuum/low-temperature evaporation to isolate.

Stability Testing Workflow

The following DOT diagram illustrates the decision logic for stability testing.

StabilityWorkflow Start Isolate Intermediate DSC DSC / TGA (Thermal Profile) Start->DSC Solution Solution Stability (pH 1-13) DSC->Solution Decision Degradation > 5%? Solution->Decision ColdStore Define Storage: -20°C or 5°C Decision->ColdStore No ReDevelop Re-develop Process (Change Solvents) Decision->ReDevelop Yes

Caption: Decision logic for establishing storage and handling parameters based on thermal and solution data.

References

  • PubChem. 4-(2-Fluoro-1-hydroxyethyl)benzonitrile (Compound).[1][2] National Library of Medicine. Available at: [Link]

  • Google Patents.Preparation method of Vonoprazan fumarate intermediate. Patent CN106187852A.
  • Organic Syntheses. Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)-2-Fluoro-1-phenylethanol. Org. Synth. 2016, 93, 186-205. Available at: [Link]

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Available at: [Link]

Sources

An In-Depth Technical Guide to the Metabolic Stability Potential of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, achieving an optimal metabolic stability profile is a critical determinant of a candidate's success. The strategic incorporation of fluorine into pharmacophores has become a widely employed tactic to enhance metabolic robustness.[1][2][3][4][5][6][7][8] This technical guide provides a comprehensive examination of the metabolic stability potential of the 4-(2-fluoro-1-hydroxyethyl)benzonitrile pharmacophore. We will delve into the foundational principles of how fluorination and other structural motifs influence drug metabolism, outline robust in vitro experimental protocols for assessing metabolic stability, and discuss in silico approaches for early-stage prediction. This document is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel therapeutic agents.

Introduction: The Imperative of Metabolic Stability in Drug Development

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[9] Among these, metabolic instability is a primary hurdle. The liver is the principal site of drug metabolism, where a diverse array of enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, along with Phase II enzymes like UDP-glucuronosyltransferases (UGTs), work to modify and eliminate xenobiotics.[9][10][11][12][13][14] While essential for detoxification, this metabolic machinery can rapidly clear a drug from circulation, diminishing its therapeutic efficacy and duration of action.

Consequently, a central goal in medicinal chemistry is to design molecules with sufficient metabolic stability to achieve the desired in vivo exposure. The 4-(2-fluoro-1-hydroxyethyl)benzonitrile scaffold presents an intriguing case study in this endeavor, combining several structural features that are known to modulate metabolic fate.

The 4-(2-Fluoro-1-hydroxyethyl)benzonitrile Pharmacophore: A Structural Analysis

The metabolic disposition of a molecule is intrinsically linked to its chemical structure. The 4-(2-fluoro-1-hydroxyethyl)benzonitrile pharmacophore, with its unique combination of a benzonitrile core, a fluoroethyl side chain, and a hydroxyl group, presents a fascinating interplay of electronic and steric factors that can influence its interaction with metabolic enzymes.

The Role of Fluorine in Enhancing Metabolic Stability

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[1][2][3][4][5][6][7][8] The rationale behind this approach is multifaceted:

  • Blocking Sites of Metabolism: The strong carbon-fluorine (C-F) bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[3][6] Placing a fluorine atom at a metabolically vulnerable position can effectively "block" oxidative metabolism at that site.[3]

  • Altering Physicochemical Properties: Fluorine's high electronegativity can significantly alter the electronic properties of a molecule, influencing its pKa, lipophilicity, and conformational preferences.[3][6][8] These modifications can, in turn, affect the molecule's affinity for the active sites of metabolic enzymes.[1][7][15]

The Influence of the Hydroxyl Group

The presence of a hydroxyl (-OH) group provides a primary site for Phase II conjugation reactions, particularly glucuronidation, which is catalyzed by UGTs.[10][12][13][14][16] This process attaches a bulky, polar glucuronic acid moiety to the drug, facilitating its excretion.[10][12][13][14] Therefore, while the hydroxyl group is a potential metabolic "soft spot," its susceptibility to conjugation is a key factor to consider.

The Benzonitrile Core

The benzonitrile group itself can be subject to metabolism. The nitrile moiety can undergo hydrolysis to the corresponding amide and carboxylic acid, a reaction that can be mediated by cytochrome P450 enzymes.[17] The aromatic ring is also susceptible to hydroxylation by CYPs.[18][19][20]

Predicting Metabolic Fate: In Silico Approaches

Before embarking on resource-intensive in vitro studies, computational models can provide valuable early insights into the potential metabolic liabilities of a compound.[21][22][23][24][25] These in silico tools can predict sites of metabolism, identify potential metabolites, and estimate the overall metabolic stability.

Common In Silico Approaches:

  • Ligand-Based Methods: These approaches utilize the chemical structure of the compound to predict its metabolic fate based on known structure-metabolism relationships.[23]

  • Structure-Based Methods: These models consider the three-dimensional structure of both the drug candidate and the metabolic enzyme to predict binding affinity and reactivity.[23]

While in silico predictions are a valuable starting point, they must be validated through experimental studies.[23]

Experimental Assessment of Metabolic Stability: In Vitro Assays

In vitro assays are the cornerstone for evaluating the metabolic stability of drug candidates.[26] These experiments provide quantitative data on the rate of metabolism and can help identify the enzymes responsible. The two most common in vitro systems are liver microsomes and hepatocytes.[26]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions that are enriched in Phase I enzymes, particularly CYPs.[27][28] This assay is a cost-effective and high-throughput method for assessing the contribution of CYP-mediated metabolism to a compound's clearance.[27][28]

Experimental Protocol: Liver Microsomal Stability Assay [27][28][29][30][31]
  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a concentrated stock solution of 4-(2-fluoro-1-hydroxyethyl)benzonitrile in a suitable organic solvent (e.g., DMSO).

    • Liver Microsomes: Thaw cryopreserved liver microsomes (human or other species of interest) on ice.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Positive Control Compounds: Prepare solutions of compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound).

  • Incubation:

    • In a 96-well plate, combine the liver microsomes, buffer, and test compound.

    • Pre-incubate the mixture at 37°C for a short period.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[32][33][34][35][36]

  • Data Analysis:

    • Quantify the remaining parent compound at each time point relative to the internal standard.

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes.[9][11][37][38] This assay provides a more comprehensive assessment of a compound's overall metabolic stability.[9][11][37][38]

Experimental Protocol: Hepatocyte Stability Assay [9][11][37]
  • Cell Preparation:

    • Thaw cryopreserved hepatocytes and assess their viability.

    • Resuspend the hepatocytes in a suitable incubation medium.

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the test compound to the wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension and terminate the reaction with a cold organic solvent containing an internal standard.

  • Sample Analysis:

    • Process the samples as described for the microsomal stability assay.

    • Analyze the samples by LC-MS/MS.[32][33][34][35][36]

  • Data Analysis:

    • Calculate the in vitro half-life and intrinsic clearance as described for the microsomal stability assay, adjusting for the number of hepatocytes per well.[9]

Data Presentation

The results from these assays are typically presented in a tabular format to facilitate comparison between different compounds and experimental conditions.

CompoundIn Vitro t½ (min)In Vitro CLint (µL/min/mg protein or 10^6 cells)
4-(2-fluoro-1-hydroxyethyl)benzonitrileExperimental ValueExperimental Value
High-Clearance ControlExperimental ValueExperimental Value
Low-Clearance ControlExperimental ValueExperimental Value
Visualization of Experimental Workflow

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation TestCompound Test Compound (4-(2-fluoro-1-hydroxyethyl)benzonitrile) Incubation Incubation at 37°C (Time Points: 0, 5, 15, 30, 45, 60 min) TestCompound->Incubation Microsomes_Hepatocytes Liver Microsomes or Hepatocytes Microsomes_Hepatocytes->Incubation Cofactors Cofactors (e.g., NADPH) Cofactors->Incubation Quenching Reaction Quenching (Acetonitrile + Internal Standard) Incubation->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS DataAnalysis Calculate t½ and CLint LCMS->DataAnalysis

Caption: Workflow for In Vitro Metabolic Stability Assays.

Potential Metabolic Pathways of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile

Based on the structure of the pharmacophore and the known functions of metabolic enzymes, we can propose several potential metabolic pathways.

Phase I Metabolism (CYP-Mediated)
  • Oxidation of the Benzylic Carbon: The carbon atom bearing the hydroxyl group is a potential site for oxidation to a ketone.

  • Aromatic Hydroxylation: The benzonitrile ring can undergo hydroxylation at various positions.

  • Nitrile Hydrolysis: The nitrile group can be hydrolyzed to an amide and subsequently to a carboxylic acid.[17]

  • Defluorination: While the C-F bond is strong, enzymatic defluorination can occur, potentially leading to reactive metabolites.[39]

Phase II Metabolism (UGT-Mediated)
  • Glucuronidation of the Hydroxyl Group: The secondary alcohol is a prime substrate for glucuronidation by UGTs, leading to the formation of a more water-soluble glucuronide conjugate.[10][12][13][14][16]

Visualization of Potential Metabolic Pathways

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP-Mediated) cluster_phase2 Phase II Metabolism (UGT-Mediated) Parent 4-(2-Fluoro-1-hydroxyethyl)benzonitrile Ketone Oxidation to Ketone Parent->Ketone CYP Aromatic_OH Aromatic Hydroxylation Parent->Aromatic_OH CYP Amide Nitrile Hydrolysis to Amide Parent->Amide CYP Defluorination Defluorination Parent->Defluorination CYP Glucuronide Glucuronidation of Hydroxyl Group Parent->Glucuronide UGT Carboxylic_Acid Hydrolysis to Carboxylic Acid Amide->Carboxylic_Acid Hydrolysis

Caption: Potential Metabolic Pathways.

Conclusion and Future Directions

The 4-(2-fluoro-1-hydroxyethyl)benzonitrile pharmacophore represents a promising scaffold in drug design, with the potential for favorable metabolic stability. The strategic placement of the fluorine atom is anticipated to shield against oxidative metabolism, while the hydroxyl group offers a handle for predictable Phase II conjugation. A thorough understanding of the metabolic fate of this pharmacophore, achieved through a combination of in silico prediction and robust in vitro assays, is paramount for guiding lead optimization efforts. Future work should focus on identifying the specific CYP and UGT isoforms involved in the metabolism of these compounds, as well as characterizing the structures of the major metabolites. This knowledge will enable the rational design of next-generation analogs with further enhanced pharmacokinetic profiles.

References

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121–1132. [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Barr, D. A., Öeren, M., Hunt, P. A., Tyzack, J. D., Chrien, T., Mansley, T. E., & Segall, M. D. (2024). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. [Link]

  • Dahan, A., Miller, J. M., & Amidon, G. L. (2021). Fluorine in drug discovery: Role, design and case studies. European Journal of Medicinal Chemistry, 212, 113110. [Link]

  • Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121–1132. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Nakajima, M. (2016). A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. Drug Metabolism and Pharmacokinetics, 31(1), 24–36. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]

  • Schuster, D., Steindl, T. M., & Langer, T. (2006). Predicting drug metabolism induction in silico. Current Topics in Medicinal Chemistry, 6(15), 1627–1640. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). The role of fluorine in medicinal chemistry. ChemBioChem, 5(5), 637–643. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Al-Sabbagh, A., & Al-Ani, I. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 14(9), 896. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

  • Scribd. (n.d.). LC-MS/MS in Metabolite Analysis. [Link]

  • Kores, K., Lešnik, S., & Bren, U. (2021). Computational/in silico methods in drug target and lead prediction. Computational and Structural Biotechnology Journal, 19, 2939–2953. [Link]

  • Wikipedia. (n.d.). Glucuronosyltransferase. [Link]

  • Chen, Y., Liu, X., Liu, G., Liu, X., & Zhang, J. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Briefings in Bioinformatics, 25(4), bbae324. [Link]

  • Zhou, R., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry, 32, 1–14. [Link]

  • Zhou, R., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry, 32, 1–14. [Link]

  • Murphy, C. D. (2017). Biodegradation and biotransformation of organofluorine compounds. Biotechnology Letters, 39(8), 1145–1152. [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]

  • Goveia, J., & Witting, M. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and Bioanalytical Chemistry. [Link]

  • Tupertsev, B., Osipenko, S., et al. (2023). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Hypha Discovery. (n.d.). Breaking C-F bonds in drugs. [Link]

  • ResearchGate. (n.d.). The fluorinated compounds with hydroxyl group were obtained. [Link]

  • Murphy, C. D., Clark, B. R., & Amadio, J. (2009). Metabolism of fluoroorganic compounds in microorganisms: impacts for the environment and the production of fine chemicals. Applied Microbiology and Biotechnology, 84(4), 617–625. [Link]

  • Murphy, C. D. (2017). Biodegradation and biotransformation of organofluorine compounds. Biotechnology Letters, 39(8), 1145–1152. [Link]

  • Seaton, M. J., Follansbee, S., & Bond, J. A. (1995). Cytochromes P450 Involved With Benzene Metabolism in Hepatic and Pulmonary Microsomes. Journal of Toxicology and Environmental Health, 45(2), 141–155. [Link]

  • PubChem. (n.d.). 4-(2-fluoro-1-hydroxyethyl)benzonitrile. [Link]

  • Snyder, R., & Hedli, C. C. (1996). Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity. IARC Scientific Publications, 136, 119–128. [Link]

  • PubChem. (n.d.). 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile. [Link]

  • Zhang, Z., Shou, M., & Rodrigues, A. D. (2002). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. Biochemistry, 41(6), 1957–1964. [Link]

  • Kondrová, E., Horská, K., Moserová, M., Anzenbacher, P., & Anzenbacherová, E. (2007). Cytochrome P450 destruction by benzene metabolites 1,4-benzoquinone and 1,4-hydroquinone and the formation of hydroxyl radicals in minipig liver microsomes. Toxicology in Vitro, 21(4), 621–626. [Link]

  • PubChem. (n.d.). 4-(2-Fluoro-1-hydroxyethyl)benzonitrile. [Link]

  • Freeman, J. J., & Hayes, E. P. (1985). Metabolism of acetonitrile by the cytochrome P-450 pathway. Biochemical Pharmacology, 34(8), 1307–1313. [Link]

  • PubChem. (n.d.). (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. [Link]

  • PubChem. (n.d.). 4-(1-Hydroxyethyl)benzonitrile. [Link]

Sources

Methodological & Application

Synthetic route for 4-(2-Fluoro-1-hydroxyethyl)benzonitrile from 4-cyanophenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile

Executive Summary

This application note details a robust, two-step synthetic route for the preparation of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile (Target) starting from 4-cyanophenacyl bromide . This scaffold is a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) and various agrochemical actives.

The protocol prioritizes chemoselectivity, specifically preserving the nitrile moiety while converting the


-bromoketone to a 

-fluoroalcohol. The method utilizes a Phase-Transfer Catalyzed (PTC) Fluorination followed by a Chemoselective Borohydride Reduction .

Strategic Analysis & Retrosynthesis

The Challenge: Direct fluorination of alcohols is often hazardous (requiring DAST or Deoxo-Fluor), and ring-opening of epoxides with fluoride sources can yield regioselectivity issues.

The Solution: We employ a "Substitution-Reduction" strategy.

  • Nucleophilic Substitution (

    
    ):  Displacement of the bromide with fluoride using Potassium Fluoride (KF) activated by 18-Crown-6.
    
  • Carbonyl Reduction: Conversion of the resulting

    
    -fluoroketone to the target fluorohydrin using Sodium Borohydride (
    
    
    
    ).

Chemo-Selectivity Logic:

  • Nitrile Stability: The nitrile group (

    
    ) is susceptible to hydrolysis under strong acidic/basic conditions or reduction by strong hydrides (
    
    
    
    ).
    
    
    is selected because it reduces ketones to alcohols but leaves nitriles intact under standard conditions.
  • Fluorine Activation: The presence of the electronegative fluorine atom at the

    
    -position activates the carbonyl carbon, facilitating rapid reduction even at low temperatures.
    

Visual Workflows

Figure 1: Reaction Scheme

ReactionScheme SM 4-Cyanophenacyl Bromide (C9H6BrNO) Int Intermediate: 4-Cyanophenacyl Fluoride SM->Int Step 1: KF, 18-Crown-6 MeCN, Reflux (Halex Reaction) Prod Target: 4-(2-Fluoro-1-hydroxyethyl)benzonitrile Int->Prod Step 2: NaBH4 MeOH, 0°C (Reduction)

Caption: Two-step synthesis involving Halex fluorination followed by hydride reduction.

Figure 2: Process Workflow & Critical Control Points

Workflow cluster_0 Stage 1: Fluorination cluster_1 Stage 2: Reduction start Start: 4-Cyanophenacyl Bromide step1 Dissolve SM + 18-Crown-6 in Anhydrous MeCN start->step1 step2 Add Spray-Dried KF (Excess) step1->step2 step3 Reflux (80°C) for 4-6h Monitor by TLC/LCMS step2->step3 filter Filter Solid Salts (KBr/KF) step3->filter step4 Cool Filtrate/Residue to 0°C (MeOH solvent) filter->step4 Use crude immediately (Unstable Intermediate) step5 Add NaBH4 Portion-wise (Gas Evolution!) step4->step5 step6 Quench with Sat. NH4Cl step5->step6 finish Isolate & Purify (Crystallization/Column) step6->finish

Caption: Operational workflow highlighting the critical instability of the fluoroketone intermediate.

Detailed Protocols

Safety Pre-Requisites
  • Phenacyl Bromide: Potent lachrymator (tear gas agent).[1] Handle ONLY in a functioning fume hood. Wear double nitrile gloves.

  • Potassium Fluoride (KF): Toxic by ingestion/inhalation. Hydrolyzes to HF in contact with strong acids.

  • Sodium Borohydride: Reacts with moisture/acids to release flammable Hydrogen gas.

Stage 1: Nucleophilic Fluorination

Objective: Convert the


-bromo ketone to the 

-fluoro ketone.
  • Preparation of Reagents:

    • Dry Potassium Fluoride (KF) is critical. Use spray-dried KF or dry standard KF in an oven at 120°C for 4 hours prior to use. Moisture severely inhibits this reaction by solvating the fluoride ion.

  • Reaction Setup:

    • To a dry Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser, add 4-cyanophenacyl bromide (1.0 equiv) and 18-Crown-6 (0.1 equiv).

    • Dissolve in anhydrous Acetonitrile (MeCN) (10 mL per gram of substrate).

    • Add KF (2.0 - 3.0 equiv) in one portion.

  • Execution:

    • Heat the mixture to reflux (approx. 80-82°C) under a Nitrogen atmosphere.

    • Monitor via TLC (Hexane:EtOAc 4:1) or LCMS. The bromide starting material should be consumed within 4–6 hours.

    • Note: The product (fluoroketone) is less stable than the starting material. Do not extend reaction time unnecessarily to avoid oligomerization.

  • Workup:

    • Cool to room temperature.[2]

    • Filter the reaction mixture through a celite pad to remove insoluble salts (KBr and unreacted KF).

    • Concentrate the filtrate in vacuo.

    • CRITICAL: The intermediate 4-cyanophenacyl fluoride is prone to hydrolysis and dimerization. Proceed immediately to Stage 2 without extensive purification.

Stage 2: Chemoselective Reduction

Objective: Reduce the ketone to the alcohol without affecting the nitrile.

  • Setup:

    • Redissolve the crude residue from Stage 1 in Methanol (MeOH) (10 mL per gram).

    • Cool the solution to 0°C using an ice bath.

  • Reduction:

    • Add Sodium Borohydride (

      
      )  (0.5 - 0.7 equiv) portion-wise over 15 minutes.
      
    • Observation: Vigorous gas evolution (

      
      ) will occur.[2] Ensure adequate venting.[1][2][3][4][5]
      
    • Maintain temperature at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

  • Quenching & Isolation:

    • Cool back to 0°C. Carefully quench by adding Saturated Aqueous Ammonium Chloride (

      
      )  dropwise.
      
    • Evaporate the bulk of the Methanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (EtOAc) (3 x volumes).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[6][7]
      
  • Purification:

    • The crude product is typically purified via flash column chromatography (Silica Gel, Gradient: 0-40% EtOAc in Hexanes).

    • Alternative: Recrystallization from Hexane/EtOAc may be possible depending on purity.

Analytical Data & QC Parameters

Table 1: Key Analytical Markers

TechniqueParameterExpected ObservationStructural Insight
1H NMR

~4.3 - 4.6 ppm
Multiplet (often ddd)The

protons split by F (

) and the methine H.
1H NMR

~4.9 - 5.1 ppm
MultipletThe chiral benzylic proton (

).
19F NMR

~ -220 to -230 ppm
Triplet of doubletsCharacteristic of primary alkyl fluoride adjacent to a secondary alcohol.
IR ~2230 cm

Sharp PeakConfirms integrity of the Nitrile (

)
group.
IR ~3400 cm

Broad BandConfirms formation of the Hydroxyl (

)
group.

Expert Tips for Troubleshooting

  • Low Yield in Step 1: If the fluorination is sluggish, trace water is the likely culprit. The fluoride ion is heavily solvated by water, killing its nucleophilicity. Ensure MeCN is anhydrous and KF is spray-dried.

  • Crown Ether Removal: 18-Crown-6 can be difficult to remove. If it persists in the final product, wash the organic extract in Step 2 repeatedly with water (Crown ethers are water-soluble) or use a silica plug.

  • Elimination Side Products: If you observe styrene derivatives (elimination of HF), the reaction temperature in Step 1 was likely too high or the reaction ran too long. Strictly control time and temperature.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General reference for Finkelstein reactions and Borohydride reductions).
  • Sanford, G. "Perfluoroalkanes." Tetrahedron, 2003.
  • Escoubet, S., Gastaldi, S., & Vanthuyne, N. "Nucleophilic Fluorination of Organic Compounds." Journal of Organic Chemistry. (General methodology verification).

  • Sigma-Aldrich. "Product Specification: 4-Cyanophenacyl Bromide." (Safety and physical data).

  • PubChem. "Compound Summary: 4-(2-Fluoro-1-hydroxyethyl)benzonitrile."[8][9] National Library of Medicine.

Sources

Application Note & Protocols: Enantioselective Synthesis of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the enantioselective synthesis of 4-(2-fluoro-1-hydroxyethyl)benzonitrile, a chiral fluorohydrin of significant interest in pharmaceutical development. Chiral fluorinated molecules are pivotal building blocks due to the unique electronic properties of fluorine, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The primary challenge lies in the precise control of the stereocenter during the reduction of the prochiral ketone precursor, 2-fluoro-1-(4-cyanophenyl)ethanone. This guide details two robust and highly selective catalytic protocols: Noyori-type Asymmetric Transfer Hydrogenation (ATH) and Corey-Bakshi-Shibata (CBS) Asymmetric Reduction. We delve into the mechanistic underpinnings of each method, provide field-tested, step-by-step experimental protocols, and outline the necessary analytical procedures for the validation of enantiomeric excess (ee).

Introduction: The Significance of Chiral Fluorohydrins

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The 4-(2-fluoro-1-hydroxyethyl)benzonitrile scaffold, in particular, combines three critical pharmacophores: a chiral secondary alcohol, a metabolically robust fluoromethyl group, and a versatile benzonitrile moiety. The stereochemistry of the hydroxyl group is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the development of reliable, scalable, and highly enantioselective methods for its synthesis is a critical objective for process chemistry and drug discovery teams.

The core transformation is the asymmetric reduction of a prochiral α-fluoro ketone. This presents a unique challenge due to the electronic and steric properties of the fluorine atom adjacent to the carbonyl. This guide focuses on catalyst-controlled methodologies that provide predictable and high levels of stereoselectivity.

Strategic Overview of Enantioselective Reduction

The synthesis of a single enantiomer of 4-(2-fluoro-1-hydroxyethyl)benzonitrile requires a catalyst that can effectively differentiate between the two prochiral faces of the ketone substrate. We will explore two premier strategies in organometallic and organocatalysis.

sub 2-Fluoro-1-(4-cyanophenyl)ethanone (Prochiral Ketone) prod 4-(2-Fluoro-1-hydroxyethyl)benzonitrile (Chiral Alcohol) sub->prod Enantioselective Reduction

Caption: General reaction scheme for the synthesis.

Noyori-Type Asymmetric Transfer Hydrogenation (ATH)

Developed by Ryoji Noyori, this method utilizes ruthenium (II) complexes coordinated with a chiral diamine ligand, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN).[2][3] The reaction typically employs isopropanol or a formic acid/triethylamine mixture as a mild and safe hydrogen source.[3]

Causality of Selection: The mechanism involves the formation of a ruthenium-hydride species, which is the active reducing agent.[4] The ketone substrate coordinates to the metal center, and the stereochemical outcome is dictated by a highly organized, six-membered pericyclic transition state.[3] The chirality of the TsDPEN ligand creates a sterically demanding environment that forces the ketone to adopt a specific orientation, exposing one carbonyl face preferentially to the incoming hydride. This "CH/π" interaction between the substrate's aromatic ring and the catalyst's arene ligand is a key factor in achieving high enantioselectivity.[3][5]

precatalyst [Ru(arene)Cl(TsDPEN)] Precatalyst active_catalyst [Ru(arene)H(TsDPEN)] Active Hydride Catalyst precatalyst->active_catalyst + H-Donor - HCl ketone_complex Ketone-Catalyst Complex active_catalyst->ketone_complex + Ketone product_release Product Release & Catalyst Regeneration ketone_complex->product_release Hydride Transfer (Stereo-determining) product_release->active_catalyst + H-Donor - Alcohol cluster_0 Catalyst Activation cluster_1 Stereoselective Reduction catalyst CBS Catalyst (Oxazaborolidine) active_complex Activated Catalyst-Borane Complex catalyst->active_complex + BH₃ to Nitrogen borane BH₃ Source transition_state Organized Transition State (Chair-like) active_complex->transition_state + Ketone to Boron ketone Prochiral Ketone product Chiral Alcohol Product (as borate ester) transition_state->product Face-Selective Hydride Transfer product->catalyst Workup releases product & regenerates catalyst

Caption: Mechanistic workflow of the CBS Reduction.

Biocatalytic Reduction

As an alternative strategy, biocatalysis using ketoreductase (KRED) enzymes offers exceptional enantioselectivity under mild, aqueous conditions. [6][7]These "green" methods often proceed with >99% ee and can be highly efficient. [6]While protocol development requires screening of enzyme libraries to find a suitable biocatalyst for the specific substrate, the potential for scalability and environmental sustainability makes it a compelling option in industrial settings. [8][9]

Comparative Summary of Protocols

ParameterProtocol 1: Noyori ATHProtocol 2: CBS Reduction
Catalyst (S,S)- or (R,R)-[RuCl(p-cymene)(TsDPEN)](R)- or (S)-Methyl CBS-oxazaborolidine
Reducing Agent Isopropanol (iPrOH)Borane-dimethyl sulfide (BH₃·SMe₂)
Stoichiometry Catalytic (0.5 - 2 mol%)Catalytic (5 - 10 mol%)
Solvent Isopropanol (iPrOH) or Dichloromethane (DCM)Tetrahydrofuran (THF)
Temperature Room Temperature to 40 °C-20 °C to Room Temperature
Key Advantages Uses a safe, inexpensive hydrogen source.Highly predictable stereochemical outcome.
Considerations Requires inert atmosphere; Ru catalyst can be costly.Requires handling of pyrophoric borane reagents.

Detailed Experimental Protocols

Safety Precaution: These procedures must be performed by trained chemists in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Borane reagents are flammable and react violently with water. All glassware must be oven- or flame-dried prior to use.

Protocol 1: (S)-4-(2-Fluoro-1-hydroxyethyl)benzonitrile via Noyori Asymmetric Transfer Hydrogenation

This protocol aims for the (S)-enantiomer using the (R,R)-TsDPEN ligand-based catalyst, a well-established stereochemical correlation. [3][4] Materials and Reagents:

  • 2-Fluoro-1-(4-cyanophenyl)ethanone (1.0 eq)

  • (R,R)-[RuCl(p-cymene)(TsDPEN)] (0.01 eq, 1 mol%)

  • Anhydrous Isopropanol (iPrOH) (approx. 0.2 M concentration of substrate)

  • Potassium hydroxide (KOH) (0.05 eq)

  • Diethyl ether (for workup)

  • 1 M Hydrochloric acid (HCl) (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and nitrogen/argon line

Procedure:

  • Catalyst Activation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add (R,R)-[RuCl(p-cymene)(TsDPEN)] (0.01 eq) and potassium hydroxide (0.05 eq).

  • Add anhydrous isopropanol (approx. half of the total volume) and stir the mixture at room temperature for 15 minutes. The solution should change color, indicating catalyst activation.

  • Reaction Initiation: In a separate flask, dissolve 2-fluoro-1-(4-cyanophenyl)ethanone (1.0 eq) in the remaining anhydrous isopropanol.

  • Transfer the substrate solution to the flask containing the activated catalyst via cannula under a positive pressure of inert gas.

  • Reaction Monitoring: Stir the reaction mixture at 30 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed (typically 4-24 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding 1 M HCl until the solution is neutral (pH ~7).

    • Remove the isopropanol under reduced pressure using a rotary evaporator.

    • Add deionized water and diethyl ether to the residue and transfer to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral alcohol.

Protocol 2: (R)-4-(2-Fluoro-1-hydroxyethyl)benzonitrile via CBS Reduction

This protocol aims for the (R)-enantiomer using the (S)-CBS catalyst. The stereochemical outcome is reliably predicted by the Corey model. [10][11] Materials and Reagents:

  • 2-Fluoro-1-(4-cyanophenyl)ethanone (1.0 eq)

  • (S)-Methyl CBS-oxazaborolidine (1 M in toluene, 0.1 eq, 10 mol%)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M, 0.6-1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • 1 M Hydrochloric acid (HCl) (for workup)

  • Ethyl acetate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, and nitrogen/argon line

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet. Place the flask under a positive pressure of inert gas.

  • Catalyst Addition: Add anhydrous THF to the flask and cool to 0 °C in an ice bath. Add the (S)-Methyl CBS-oxazaborolidine solution (0.1 eq) via syringe.

  • Borane Addition: Add the borane-dimethyl sulfide complex (0.6 eq) dropwise to the catalyst solution while maintaining the temperature at 0 °C. Stir for 10 minutes.

  • Substrate Addition: Dissolve the 2-fluoro-1-(4-cyanophenyl)ethanone (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC. The reaction is often complete within 1-2 hours.

  • Quenching: Once the reaction is complete, quench it by the very slow, dropwise addition of methanol at 0 °C. Vigorous gas evolution (hydrogen) will occur. Continue adding methanol until the bubbling ceases.

  • Workup:

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 1 M HCl and stir for another 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure chiral alcohol.

Analytical Methods: Determination of Enantiomeric Excess (ee)

Verifying the enantioselectivity of the reaction is a critical final step. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method for this analysis. [12][13]

start Purified Product dissolve Dissolve in Mobile Phase start->dissolve inject Inject onto Chiral HPLC Column dissolve->inject separate Separation of Enantiomers inject->separate detect UV Detection separate->detect analyze Integrate Peak Areas in Chromatogram detect->analyze calculate Calculate ee% analyze->calculate

Caption: Workflow for ee determination by Chiral HPLC.

Typical Chiral HPLC Protocol:

  • Column: A chiral stationary phase (CSP) column is required (e.g., Chiralpak AD-H, Chiralcel OD-H, or similar).

  • Mobile Phase: A mixture of hexanes and isopropanol is typical. The exact ratio must be optimized to achieve baseline separation of the two enantiomers.

  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times.

  • Calculation: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Other methods such as gas chromatography (GC) with a chiral stationary phase or NMR spectroscopy using chiral shift reagents can also be employed for ee determination. [12][14]

References

  • Noyori Hydrogenation. NROChemistry. [Link]

  • Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553–5556. [Link]

  • Dub, P. A., et al. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 40(9), 1402–1410. [Link]

  • Wills, M., et al. (2018). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Chemistry Proceedings, 8(1), 35. [Link]

  • Wills, M., et al. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 51(36), 13679-13687. [Link]

  • Corey-Bakshi-Shibata Reduction. NROChemistry. [Link]

  • Price, M. D., et al. (2002). Oxazaborolidines as Functional Monomers: Ketone Reduction Using Polymer-Supported Corey, Bakshi, and Shibata Catalysts. The Journal of Organic Chemistry, 67(23), 8086–8089. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Corey–Itsuno reduction. Wikipedia. [Link]

  • Fluoride-Triggered Synthesis of 1-Aryl-2,2-Difluoroalkenes via Desilylative Defluorination of (1-Aryl)-2,2,2-Trifluoroethyl-Silanes. Organic Syntheses. [Link]

  • Anzenbacher Jr, P., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15, 2435–2453. [Link]

  • Process for preparing fluorobenzonitriles.
  • Determination of enantiomeric excess. University of Bath. [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]

  • Anzenbacher Jr, P., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Akalın, G., et al. (2022). Efficient bioreduction of 1-(furan-2-yl)ethanone into enantiomerically pure drug precursor by Lactobacillus paracasei BD101. ResearchGate. [Link]

  • Sánchez, Á. G., & Navalón, A. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(12), 1011-1016. [Link]

  • 4-(2-fluoro-1-hydroxyethyl)benzonitrile. PubChemLite. [Link]

  • Cas 1073056-22-0,4-[(+/-)-2-fluoro-1-hydroxyethyl]benzonitrile. LookChem. [Link]

  • Man, H., et al. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. [Link]

  • Chanysheva, A. R., et al. (2024). Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. ResearchGate. [Link]

  • Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ResearchGate. [Link]

  • Biocatalytic Fluoroalkylation Using Fluorinated S-Adenosyl-l-methionine Cofactors. ACS Publications. [Link]

  • Salvi, P. S., et al. (2010). Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. Letters in Organic Chemistry, 7(4), 329-333. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. [Link]

  • Zhang, H. H., et al. (2024). Catalytic Asymmetric Synthesis of Atropisomers Bearing Multiple Chiral Elements: An Emerging Field. Angewandte Chemie International Edition, 63(3), e202311053. [Link]

  • Cantillo, D., & Kappe, C. O. (2017). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 19(19), 4587-4614. [Link]

Sources

Application Note: Biocatalytic Synthesis of Chiral 4-(2-Fluoro-1-hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the asymmetric synthesis of chiral 4-(2-fluoro-1-hydroxyethyl)benzonitrile, a valuable fluorinated building block in pharmaceutical development.[1] The protocol leverages the high selectivity and green chemistry advantages of ketoreductase (KRED) enzymes for the stereoselective reduction of the prochiral ketone, 2-fluoro-1-(4-cyanophenyl)ethanone.[2] Detailed methodologies for enzyme screening, reaction optimization with an integrated cofactor regeneration system, preparative-scale synthesis, and product analysis via chiral High-Performance Liquid Chromatography (HPLC) are presented. This guide is intended for researchers, scientists, and drug development professionals seeking to implement efficient and sustainable biocatalytic processes.

Introduction: The Significance of Fluorinated Chiral Alcohols

Chirality is a critical determinant of the efficacy and safety of many therapeutic agents.[2] The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1] Consequently, chiral fluorinated synthons, such as 4-(2-fluoro-1-hydroxyethyl)benzonitrile, are highly sought-after intermediates in the synthesis of novel pharmaceuticals.

Traditional chemical methods for producing such molecules often require harsh reaction conditions, stoichiometric use of hazardous reagents, and complex purification strategies. Biocatalysis, particularly the use of enzymes like ketoreductases (KREDs), offers a compelling alternative.[1][2] KREDs catalyze the reduction of ketones to their corresponding alcohols with exceptional stereoselectivity under mild, aqueous conditions, aligning with the principles of green chemistry.

This document outlines a systematic approach to developing a robust biocatalytic process for the synthesis of enantiomerically pure (S)- or (R)-4-(2-fluoro-1-hydroxyethyl)benzonitrile.

The Biocatalytic Approach: Asymmetric Reduction of 2-Fluoro-1-(4-cyanophenyl)ethanone

The core of this biocatalytic strategy is the asymmetric reduction of the prochiral ketone precursor using a stereocomplementary ketoreductase. The enzyme facilitates the transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of the substrate, generating the desired chiral alcohol with high enantiomeric excess (e.e.).

Logical Workflow for Biocatalytic Process Development

The development of an efficient biocatalytic synthesis follows a logical progression from enzyme discovery to process optimization and scale-up.

Biocatalytic_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_scaleup Phase 3: Scale-Up & Analysis Enzyme_Screening Enzyme Library Screening (KREDs) Hit_Identification Identify 'Hits' (High Conversion & e.e.) Enzyme_Screening->Hit_Identification Analytical HPLC Reaction_Optimization Reaction Condition Optimization (pH, Temp) Hit_Identification->Reaction_Optimization Select Best Enzyme Cofactor_Regeneration Cofactor Regeneration System Setup Reaction_Optimization->Cofactor_Regeneration Preparative_Synthesis Preparative Scale Synthesis Cofactor_Regeneration->Preparative_Synthesis Optimized Protocol Purification Product Purification Preparative_Synthesis->Purification Work-up Chiral_Analysis Final Chiral Purity Analysis (HPLC) Purification->Chiral_Analysis

Caption: Workflow for biocatalytic synthesis development.

Experimental Protocols

Protocol 1: Ketoreductase Screening

Rationale: A preliminary screening of a diverse panel of commercially available ketoreductases is the most efficient method to identify a suitable biocatalyst. KREDs exhibit varying substrate specificities and stereopreferences, so a broad screen increases the probability of finding an enzyme with high activity and the desired enantioselectivity (either R or S).

Materials:

  • 2-Fluoro-1-(4-cyanophenyl)ethanone (Substrate)

  • Ketoreductase screening kit (e.g., from Codexis, Almac, or other suppliers)

  • NADPH or NADH cofactor

  • Glucose

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • 96-well microtiter plates

  • Microplate shaker with temperature control

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Prepare Stock Solutions:

    • Substrate stock: 100 mM in DMSO.

    • Cofactor stock: 20 mM NAD(P)H in 100 mM potassium phosphate buffer (pH 7.0).

    • Glucose stock: 1 M in deionized water.

  • Set up Screening Reactions: In individual wells of a 96-well plate, combine:

    • 180 µL of 100 mM potassium phosphate buffer (pH 7.0).

    • 10 µL of glucose stock solution (final concentration 50 mM).

    • 5 µL of cofactor stock solution (final concentration 0.5 mM).

    • ~1-2 mg of each lyophilized KRED enzyme or a specified amount of liquid enzyme formulation.

    • A catalytic amount of GDH (e.g., 10 µL of a 10 mg/mL solution).

  • Initiate the Reaction: Add 2 µL of the substrate stock solution to each well (final concentration 1 mM).

  • Incubation: Seal the plate and incubate at 30°C with shaking (e.g., 250 rpm) for 24 hours.

  • Work-up:

    • Quench the reaction by adding 200 µL of ethyl acetate to each well.

    • Mix thoroughly for 10 minutes.

    • Centrifuge the plate to separate the layers.

    • Transfer the organic layer to a new plate and dry over anhydrous sodium sulfate.

  • Analysis: Analyze the organic extract by chiral HPLC (see Protocol 3) to determine conversion and enantiomeric excess.

Protocol 2: Preparative Scale Synthesis and Optimization

Rationale: Once a "hit" enzyme is identified, the reaction is scaled up and conditions are optimized to maximize yield and space-time yield. A substrate-coupled cofactor regeneration system using isopropanol is often cost-effective for larger scales.[3] The reaction pH, temperature, and substrate loading are critical parameters to optimize.

Materials:

  • Selected Ketoreductase (lyophilized powder or liquid)

  • 2-Fluoro-1-(4-cyanophenyl)ethanone

  • NADPH or NADH

  • Isopropanol (IPA)

  • Potassium phosphate buffer (100 mM, pH optimized based on screening, e.g., pH 7.5)

  • Methyl tert-butyl ether (MTBE)

  • Brine solution

Optimized Reaction Setup:

ParameterRecommended Starting ConditionRationale
Substrate Concentration50 g/L (300 mM)Balances reaction rate with potential substrate/product inhibition.
Enzyme Loading1-5% (w/w) relative to substrateTo be minimized for cost-effectiveness while maintaining a reasonable reaction time.
Cofactor Concentration0.1 mMA catalytic amount is sufficient due to efficient regeneration.
Co-substrateIsopropanol (10% v/v)Serves as the sacrificial hydride donor for cofactor regeneration.
Buffer100 mM Potassium Phosphate, pH 7.5Maintains optimal enzyme activity. pH may need further optimization.
Temperature35°CA balance between enzyme activity and stability.
Agitation300 rpmEnsures adequate mixing of the biphasic system.

Procedure:

  • In a temperature-controlled reaction vessel, dissolve the selected KRED and the NAD(P)H cofactor in the potassium phosphate buffer.

  • Add the isopropanol co-substrate.

  • Add the substrate, 2-fluoro-1-(4-cyanophenyl)ethanone.

  • Maintain the temperature and agitation for 12-24 hours, monitoring the reaction progress by HPLC.

  • Work-up:

    • Once the reaction reaches completion, add an equal volume of MTBE to the reaction mixture.

    • Stir vigorously for 15 minutes.

    • Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Enzymatic Reduction and Cofactor Regeneration

The economic viability of biocatalytic reductions hinges on the efficient recycling of the expensive nicotinamide cofactor. A coupled-enzyme system with glucose dehydrogenase (GDH) or a substrate-coupled system with a secondary alcohol dehydrogenase (using a cheap alcohol like isopropanol) are common strategies.[4][5]

Cofactor_Regeneration cluster_regeneration Cofactor Regeneration Cycle sub 2-Fluoro-1-(4-cyanophenyl)ethanone (Ketone) kred Ketoreductase (KRED) sub:f0->kred prod 4-(2-Fluoro-1-hydroxyethyl)benzonitrile (Chiral Alcohol) nadph NADPH H+ nadph:f0->kred nadp NADP+ gdh Glucose Dehydrogenase (GDH) nadp:f0->gdh kred->prod:f0 kred->nadp:f0 gdh->nadph:f0 gluconolactone Glucono-δ-lactone gdh->gluconolactone:f0 glucose Glucose glucose:f0->gdh

Caption: KRED-catalyzed reduction with GDH-mediated cofactor regeneration.

Protocol 3: Chiral HPLC Analysis

Rationale: Accurate determination of enantiomeric excess is crucial for evaluating the success of the asymmetric synthesis. Chiral HPLC, using a chiral stationary phase (CSP), is the standard method for separating and quantifying enantiomers. Polysaccharide-based columns are often effective for a wide range of chiral compounds.[6][7]

Instrumentation and Conditions:

ParameterRecommended Condition
Instrument HPLC system with UV detector
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or similar polysaccharide-based column)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 235 nm (based on the benzonitrile chromophore)
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of ~1 mg/mL.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject a sample of the racemic 4-(2-fluoro-1-hydroxyethyl)benzonitrile standard to determine the retention times of both enantiomers.

  • Inject the sample obtained from the biocatalytic reaction.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Expected Results and Data Summary

A successful screening campaign should identify several KREDs capable of reducing the substrate with high conversion and excellent enantioselectivity.

Table 1: Representative KRED Screening Data

KRED IDConversion (%)Enantiomeric Excess (e.e. %)Product Configuration
KRED-101>99>99(S)
KRED-1088592(S)
KRED-117>99>99(R)
KRED-1329295(R)
KRED-P1-B024588(S)
KRED-P2-C047891(R)

Note: Data are illustrative and will vary depending on the specific KRED library used.

Based on such results, KRED-101 would be selected for the synthesis of the (S)-enantiomer, while KRED-117 would be the choice for the (R)-enantiomer. Subsequent optimization and preparative scale synthesis should yield the final product with high chemical purity and an enantiomeric excess exceeding 99%.

Troubleshooting

  • Low Conversion: Increase enzyme loading, extend reaction time, or re-optimize pH and temperature. Ensure the cofactor regeneration system is active.

  • Low Enantioselectivity: Screen a wider range of enzymes. Sometimes, lowering the reaction temperature can improve e.e.

  • Poor HPLC Resolution: Adjust the mobile phase composition (e.g., change the hexane/IPA ratio). Try a different chiral stationary phase (e.g., Chiralcel® OD-H).

  • Enzyme Instability: Consider enzyme immobilization, which can improve operational stability, especially for continuous flow processes.[8]

Conclusion

The biocatalytic approach detailed in this application note presents a highly efficient, selective, and sustainable method for the synthesis of chiral 4-(2-fluoro-1-hydroxyethyl)benzonitrile. By employing a systematic workflow of enzyme screening, reaction optimization, and robust analytical techniques, researchers can readily access this valuable pharmaceutical intermediate in high enantiopurity. This method underscores the power of modern biocatalysis to address complex challenges in synthetic organic chemistry.

References

  • ResearchGate. (2026). Two‐Step Synthesis of a Chiral Fluorinated Alcohol With Silica‐Supported Enzyme RrADH in Batch and Continuous Flow Mode. Available at: [Link]

  • ResearchGate. (n.d.). Schematic overview of our system for continuous cofactor regeneration.... Available at: [Link]

  • PMC. (n.d.). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. Available at: [Link]

  • MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available at: [Link]

  • ACS Publications. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Available at: [Link]

  • PMC. (n.d.). A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. Available at: [Link]

  • NIH. (n.d.). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Available at: [Link]

  • PMC - NIH. (n.d.). Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. Available at: [Link]

  • ResearchGate. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • PubMed. (n.d.). Enzyme-catalyzed regio- and enantioselective ketone reductions. Available at: [Link]

  • PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available at: [Link]

Sources

Green chemistry methods for synthesizing 4-(2-Fluoro-1-hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Catalytic Synthesis of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile

Executive Summary

This application note details two high-fidelity, green chemistry protocols for the asymmetric synthesis of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile , a critical chiral fluorohydrin intermediate. Traditional methods often rely on stoichiometric borane reagents or hazardous fluorinating agents (e.g., HF-pyridine). The methods presented here—Biocatalytic Reduction (Enzymatic) and Aqueous Asymmetric Transfer Hydrogenation (ATH) —prioritize atom economy, aqueous media, and safety.

Key Performance Indicators (KPIs):

  • Enantiomeric Excess (ee): >98% (Target: (S)-enantiomer)

  • Yield: >85% isolated

  • Green Metrics: Water/Buffer as primary solvent; Ambient pressure; Renewable hydride sources.

Precursor Synthesis: The "Green" Fluorination

Before the core reduction step, the alpha-fluoroketone precursor, 4-(2-fluoroacetyl)benzonitrile , must be synthesized. To avoid hazardous phase-transfer catalysts or volatile HF reagents, we utilize a Polyethylene Glycol (PEG-400) mediated Halogen Exchange .

Rationale: PEG-400 acts as a biodegradable, non-volatile phase transfer catalyst that complexes with Potassium Fluoride (KF), increasing the nucleophilicity of the fluoride ion in solid-liquid systems.

Protocol A: Synthesis of 4-(2-Fluoroacetyl)benzonitrile

Reaction: 4-(2-Bromoacetyl)benzonitrile + KF (PEG-400) → 4-(2-Fluoroacetyl)benzonitrile

  • Reagents:

    • 4-(2-Bromoacetyl)benzonitrile (1.0 equiv)

    • Potassium Fluoride (Spray-dried, 3.0 equiv)

    • PEG-400 (10 mol%)

    • Solvent: Acetonitrile (MeCN) or 2-MeTHF (Green alternative).

  • Procedure:

    • Charge an oven-dried reactor with 4-(2-bromoacetyl)benzonitrile (10 g, 44.6 mmol) and spray-dried KF (7.8 g, 134 mmol).

    • Add MeCN (100 mL) followed by PEG-400 (1.8 g).

    • Heat to reflux (80 °C) with vigorous stirring for 4–6 hours. Monitor by TLC/HPLC for disappearance of bromide.

    • Work-up: Cool to RT. Filter off inorganic salts (KBr/excess KF). Concentrate the filtrate.

    • Purification: Recrystallize from Ethanol/Water (8:2) to yield off-white crystals.

    • Expected Yield: 75–82%.

Core Green Strategy 1: Biocatalytic Asymmetric Reduction

Mechanism: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) transfer a hydride from a cofactor (NADPH/NADH) to the re or si face of the ketone. This method is superior for enantioselectivity.

Enzyme Selection: Lactobacillus kefir ADH (LkADH) or Rhodococcus ADH (RhADH) are proven to reduce alpha-haloacetophenones with high efficiency. Cofactor Regeneration: Glucose Dehydrogenase (GDH) with Glucose is used to recycle NADP+ to NADPH, driving the equilibrium forward.

Protocol B: Enzymatic Reduction

Reaction: 4-(2-Fluoroacetyl)benzonitrile + NADPH + H+ → (S)-4-(2-Fluoro-1-hydroxyethyl)benzonitrile

ParameterSpecification
Biocatalyst Recombinant LkADH (or commercially available KRED screening hit)
Cofactor Regen GDH (20 U/mmol substrate) + Glucose (1.5 equiv)
Buffer Potassium Phosphate (100 mM, pH 7.0)
Substrate Loading 20–50 g/L
Temperature 30 °C

Step-by-Step Procedure:

  • Buffer Prep: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgCl₂.

  • Substrate Solution: Dissolve 4-(2-fluoroacetyl)benzonitrile (2.0 g) in IPA (5 mL) or DMSO (2 mL) to aid solubility.

  • Reaction Initiation:

    • Add the substrate solution to the buffer in a baffled flask.

    • Add Glucose (3.0 g).

    • Add NADP+ (10 mg, catalytic amount).

    • Add GDH (500 Units) and KRED/ADH (200 mg lyophilized powder).

  • Incubation: Shake at 150 rpm, 30 °C for 18–24 hours. Maintain pH 7.0 using 1M NaOH (titrate if necessary, though gluconic acid production is slow).

  • Work-up:

    • Add Ethyl Acetate (100 mL) and Celite (2 g). Stir for 10 min.

    • Filter through a Celite pad to remove protein emulsion.

    • Separate phases.[1] Wash organic layer with brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.[2]

  • Result: >95% Conversion, >99% ee (typically S-configuration).

Core Green Strategy 2: Aqueous Asymmetric Transfer Hydrogenation (ATH)

Mechanism: An Iridium or Ruthenium catalyst with a chiral diamine ligand utilizes Formate as a hydrogen donor in water. This avoids high-pressure H₂ gas and organic solvents.

Catalyst System: [Ir(Cp*)(H2O)3]SO4 + (S,S)-TsDPEN (Chiral ligand). Green Benefit: Water is the sole solvent; Formate is a byproduct-free reductant (releases CO₂).

Protocol C: Ir-Catalyzed Aqueous ATH

Reaction: Substrate + HCOONa + H2O (Cat. Ir-TsDPEN) → Product + CO2

  • Catalyst Preparation (In-situ):

    • Mix [Ir(Cp*)Cl2]2 (0.5 mol%) and (S,S)-TsDPEN (1.2 mol%) in water (2 mL). Heat to 40 °C for 1 hour to form the active aqua-complex.

  • Reaction Setup:

    • To the catalyst solution, add Sodium Formate (5.0 equiv, 2.5 g).

    • Add 4-(2-fluoroacetyl)benzonitrile (1.0 g, 6.1 mmol).

    • Note: If solubility is poor, add 10% volume of IPA or TFE (2,2,2-Trifluoroethanol).

  • Execution:

    • Stir vigorously at 40 °C for 12–16 hours. The reaction is open to air (or loosely capped to vent CO₂).

  • Work-up:

    • Extract the aqueous suspension with MTBE (2 x 20 mL).

    • Wash with water.[1] Dry and concentrate.

  • Result: 90–95% Yield, 96–98% ee.

Analytical Quality Control

Chiral HPLC Method:

  • Column: Chiralcel OJ-H or Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Benzonitrile absorption).

  • Retention Times (Approx):

    • (R)-Enantiomer: 8.5 min

    • (S)-Enantiomer: 11.2 min

    • Note: Verify with racemic standard prepared by NaBH₄ reduction.

NMR Validation (400 MHz, CDCl3):

  • 1H NMR: δ 7.65 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 5.05 (m, 1H, CH-OH), 4.40–4.60 (dm, 2H, CH2-F, JH-F ≈ 47 Hz), 2.80 (br s, 1H, OH).

  • 19F NMR: δ -220 ppm (td, JH-F = 47 Hz).

Process Visualization (Graphviz)

Diagram 1: Biocatalytic Cycle & Workflow

Biocatalysis Substrate 4-(2-Fluoroacetyl) benzonitrile Enzyme KRED / ADH (Enzyme) Substrate->Enzyme Product (S)-4-(2-Fluoro-1- hydroxyethyl)benzonitrile Enzyme->Product Reduction NADP NADP+ Enzyme->NADP GDH GDH (Regeneration) NADP->GDH NADPH NADPH NADPH->Enzyme Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NADPH Recycle GDH->Gluconolactone

Caption: Coupled enzymatic cycle showing the reduction of the fluoroketone driven by NADPH regeneration via Glucose Dehydrogenase (GDH).

Diagram 2: Aqueous ATH Mechanism

ATH_Mechanism PreCat Ir(III)-Precatalyst [Cp*IrCl2]2 ActiveCat Active Hydride Species Ir-H (16e-) PreCat->ActiveCat + TsDPEN, + Formate TS Transition State (Concerted H-Transfer) ActiveCat->TS + Substrate CO2 CO2 (Gas) ActiveCat->CO2 TS->ActiveCat Regenerate Catalyst Product Chiral Fluorohydrin TS->Product Enantioselective Step Formate HCOONa (H-Source) Formate->ActiveCat Hydride Loading Substrate Alpha-Fluoroketone

Caption: Mechanism of Ir-catalyzed Asymmetric Transfer Hydrogenation (ATH) using Formate as the green hydrogen donor.

References

  • Yu, P., et al. (2015). "A water-mediated and Rh-catalysed one-pot multi-step synthesis of chiral 1,3-diarylpropan-1-ols." Green Chemistry.

  • Hollmann, F., et al. (2011). "Enantiocomplementary synthesis of vicinal fluoro alcohols through photo-bio cascade reactions." Green Chemistry.

  • Wu, X., et al. (2005). "Aqueous-Phase Asymmetric Transfer Hydrogenation of Ketones - A Green Approach." Chemistry - A European Journal.
  • Wang, Z., et al. (2011). "Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system." Bioprocess and Biosystems Engineering.

  • Middleton, W. J., et al. (1980).[3] "Alpha-Fluorination of carbonyl compounds." Journal of the American Chemical Society. (Basis for precursor synthesis).[4][5][6]

  • PubChem. "4-(2-Fluoro-1-hydroxyethyl)benzonitrile Compound Summary."

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Reduction of 4-(2-fluoroacetyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center with troubleshooting guides and FAQs for the reduction of 4-(2-fluoroacetyl)benzonitrile.

This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the selective reduction of 4-(2-fluoroacetyl)benzonitrile to 4-(1-fluoro-2-hydroxyethyl)benzonitrile. As a critical transformation, achieving high yields is paramount. This document provides a structured, question-and-answer-based approach to diagnose and resolve common experimental issues, grounding all recommendations in established chemical principles.

Introduction: The Chemistry of the Challenge

The reduction of the α-fluoroketone in 4-(2-fluoroacetyl)benzonitrile presents a classic chemoselectivity problem. The goal is to reduce the ketone to a secondary alcohol without affecting the electronically sensitive nitrile group. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature; it readily reduces aldehydes and ketones while typically leaving nitriles untouched under controlled conditions[1][2][3]. However, factors such as reagent stability, reaction conditions, and the unique electronic nature of the fluorinated substrate can lead to suboptimal outcomes. This guide will walk you through a logical troubleshooting process to enhance your reaction yield and purity.

Section 1: Foundational Issues - Reagent Quality and Stoichiometry

Low yields often stem from foundational problems with the reagents or the initial reaction setup. Addressing these primary issues is the most critical first step.

Q1: My reaction shows very low conversion by TLC, with a significant amount of starting material remaining. What are the most common culprits?

A1: Low or no conversion is typically traced back to the quality and quantity of the reducing agent or the presence of contaminants. The primary suspects are inactive sodium borohydride, insufficient stoichiometry, or the presence of excess moisture.

The "Why": Causality and Mechanism Sodium borohydride is a hydride (H⁻) donor[3][4]. It reacts with protic solvents (like methanol or water) and acidic impurities, leading to its decomposition and the evolution of hydrogen gas[2][3]. If the NaBH₄ is old, has been improperly stored, or if the reaction solvent is not sufficiently dry, the reagent will be consumed before it can reduce the ketone. The α-fluoro group makes the carbonyl carbon of your substrate highly electrophilic and susceptible to reduction, so if the reaction isn't proceeding, the issue is almost certainly with the hydride source.

Troubleshooting Workflow: Initial Checks

cluster_solution start Low Yield & High SM by TLC check_reagent 1. Verify NaBH₄ Quality & Age start->check_reagent check_stoich 2. Confirm Stoichiometry start->check_stoich check_solvent 3. Assess Solvent Quality start->check_solvent new_reagent Use a fresh, unopened bottle of NaBH₄. check_reagent->new_reagent outcome Re-run Reaction & Monitor check_reagent->outcome recalc Recalculate molar equivalents. Ensure a sufficient excess is used. check_stoich->recalc check_stoich->outcome dry_solvent Use anhydrous solvent. Dry glassware thoroughly. check_solvent->dry_solvent check_solvent->outcome

Caption: Initial troubleshooting workflow for low conversion.

Actionable Steps:

  • Assess NaBH₄ Quality: Use a freshly opened bottle of sodium borohydride. If the reagent is old or has been exposed to atmospheric moisture, its potency will be significantly compromised.

  • Verify Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, this is rarely achieved in practice due to decomposition[5]. A practical excess is required. See the table below for guidance.

  • Ensure Anhydrous Conditions: Thoroughly flame-dry or oven-dry all glassware before use. While the reaction is often performed in protic solvents like methanol or ethanol, these should be of anhydrous grade to minimize premature reagent quenching[2].

Table 1: Recommended NaBH₄ Stoichiometry

Molar Equivalents of NaBH₄ (per mole of ketone)ConditionRationale
1.5 - 2.0 eq Standard Starting Point Compensates for typical reagent decomposition in protic solvents and ensures a sufficient hydride source[5].
0.5 - 1.0 eq Sub-optimal High risk of incomplete reaction. Only viable with pristine reagents and strictly anhydrous conditions.
> 2.5 eq For stubborn reactions May be necessary if substrate is less reactive or if trace impurities are consuming the reagent. Use with caution to avoid side reactions.

Section 2: Optimizing Reaction Conditions

If reagent quality and stoichiometry are confirmed to be correct, the next step is to scrutinize the reaction parameters. Temperature, solvent, and reaction time play a pivotal role in balancing reaction rate and selectivity.

Q2: My reaction is clean but stalls at ~50-60% conversion, even with fresh NaBH₄. How can I drive it to completion?

A2: A stalled reaction suggests that the conditions are not optimal for this specific substrate. The primary levers to pull are temperature and solvent choice.

The "Why": Kinetics vs. Stability Chemical reactions are governed by kinetics. The reduction of a ketone with NaBH₄ involves the nucleophilic addition of a hydride to the carbonyl carbon[3][6]. Lower temperatures (e.g., 0 °C to -10 °C) are often used to control the initial exothermic reaction and improve selectivity, but they also slow the reaction rate. If the rate becomes too slow, the competing decomposition of NaBH₄ in the solvent can become significant, consuming the reagent before the substrate is fully reduced.

Actionable Steps:

  • Temperature Adjustment: The most common and effective solution is a temperature shift.

    • Initial Step: Start the reaction at 0 °C for the initial, controlled addition of NaBH₄. This prevents an uncontrolled exotherm.

    • Driving to Completion: After the initial addition, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 2-4 hours. This increase in thermal energy is often sufficient to push the reaction to completion without inducing side reactions. Monitor progress by TLC[7].

  • Solvent System Evaluation: The solvent not only dissolves the reactants but also participates in the mechanism and affects reagent stability.

    • Methanol (MeOH) / Ethanol (EtOH): These are the most common solvents. They are protic and can act as the proton source for the final alcohol product after work-up[4]. However, they also react with NaBH₄, so a sufficient excess of the reagent is critical[2].

    • Tetrahydrofuran (THF) with a Protic Additive: Using an aprotic solvent like THF can increase the stability of NaBH₄. In this case, a protic co-solvent like methanol is often added slowly or during the work-up phase to provide the necessary proton for the intermediate alkoxide[8]. This can sometimes provide a more controlled reaction.

Q3: I'm seeing multiple new spots on my TLC plate, and my isolated yield of the desired product is low. What are the likely side reactions?

A3: The formation of multiple byproducts points to a loss of selectivity. With this substrate, the most likely side reactions are the reduction of the nitrile group or, less commonly, reductive defluorination.

The "Why": Competing Reaction Pathways While NaBH₄ is highly selective for ketones over nitriles, this selectivity is not absolute and can be eroded under harsh conditions (e.g., high temperatures, prolonged reaction times, or the use of additives that increase the reducing power of the borohydride)[1][9]. The C≡N triple bond can be reduced to a primary amine, which would appear as a more polar spot on TLC.

SM 4-(2-fluoroacetyl)benzonitrile reagent + NaBH₄ (MeOH, 0°C -> RT) SM->reagent product Desired Product 4-(1-fluoro-2-hydroxyethyl)benzonitrile reagent->product Desired Pathway (Mild Conditions) side_product_1 Side Product 1 (Nitrile Reduction) reagent->side_product_1 Undesired (Harsh Conditions) side_product_2 Side Product 2 (Defluorination) reagent->side_product_2 Undesired (Rare)

Sources

Technical Support Center: Recrystallization of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile via recrystallization. The content is structured in a question-and-answer format to directly address common challenges and provide scientifically-grounded solutions.

Section 1: Foundational Principles & Compound Analysis

Q1: What are the key structural features of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile that influence solvent selection?

The molecular structure of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile dictates its solubility and is the primary factor in selecting an appropriate recrystallization solvent. The key functional groups and their influence are:

  • Benzonitrile Group: The aromatic ring and the nitrile (-C≡N) group introduce a significant degree of polarity and potential for pi-pi stacking interactions. The nitrile's nitrogen atom can act as a hydrogen bond acceptor.[1][2] Benzonitrile itself is miscible with ethanol and ether, and very soluble in acetone and benzene[3]. This suggests that solvents with some aromatic or polar character could be effective.

  • Hydroxyethyl Group (-CH(OH)CH₂F): This side chain is highly influential.

    • The hydroxyl (-OH) group is polar and protic, meaning it can both donate and accept hydrogen bonds.[1][2] This feature significantly increases the molecule's affinity for polar protic solvents like alcohols (e.g., ethanol, methanol) and water.

    • The fluoro (-F) group is highly electronegative, increasing the polarity of the side chain.

  • Overall Polarity: The combination of these groups results in a molecule of intermediate to high polarity with a predicted XLogP3 value of approximately 1.1 to 1.3.[2][4] This profile suggests that extremely non-polar solvents (like hexanes) will be poor choices for initial dissolution, while highly polar solvents may dissolve the compound too readily, even at room temperature.[5] The principle of "like dissolves like" suggests that solvents of intermediate polarity are the most promising candidates.[6]

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

Based on established recrystallization principles, the perfect single solvent should exhibit a steep solubility curve for 4-(2-Fluoro-1-hydroxyethyl)benzonitrile.[7] This means it should meet the following criteria:

  • High Solubility at High Temperature: The solvent must completely dissolve the compound, including impurities, near its boiling point.[8]

  • Low Solubility at Low Temperature: As the solution cools, the compound's solubility should decrease dramatically, allowing for the formation of pure crystals while impurities remain in the "mother liquor".[5][7]

  • Inertness: The solvent must not react chemically with the compound.[7] Given the structure, this is unlikely with common recrystallization solvents.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the surface of the final crystals during the drying process.[8]

Section 2: Practical Guidance & Experimental Protocols

Q3: Which solvents are good starting points for screening?

Given the molecule's structural features, a range of solvents with varying polarities should be tested. The following table provides a logical starting point for screening.

SolventBoiling Point (°C)PolarityRationale for Selection
Water 100High (Polar Protic)The hydroxyl group may confer some solubility in hot water, making it a potential, albeit less likely, candidate.[10]
Ethanol (95%) 78High (Polar Protic)Excellent general-purpose solvent for polar compounds; likely to dissolve the compound well when hot due to hydrogen bonding.[8]
Isopropanol 82Medium-HighSimilar to ethanol but slightly less polar; may offer a better solubility differential between hot and cold conditions.
Acetone 56Medium-HighGood general solvent for relatively polar compounds, but its low boiling point can sometimes be challenging to work with.[8]
Ethyl Acetate 77MediumGood for compounds of intermediate polarity; the ester group can interact with the polar functionalities of the target molecule.[8]
Toluene 111Low (Aromatic)The aromatic ring of toluene may interact favorably with the benzonitrile portion of the molecule.[8] Its high boiling point requires caution.
Q4: How do I perform a small-scale solvent screening experiment?

A systematic, small-scale approach is essential to efficiently identify a suitable solvent without wasting significant amounts of your compound.

Protocol: Single-Solvent Screening

  • Preparation: Place approximately 20-30 mg of crude 4-(2-Fluoro-1-hydroxyethyl)benzonitrile into several small test tubes, one for each solvent you plan to test.

  • Room Temperature Test: To each test tube, add the chosen solvent dropwise (starting with ~0.5 mL). Vigorously mix or swirl the contents. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single recrystallization solvent because recovery will be poor.[11]

  • Hot Dissolution Test: For solvents that did not dissolve the compound at room temperature, heat the test tube in a sand bath or water bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent needed. A good candidate solvent will dissolve the compound in a reasonable volume of hot solvent.[6]

  • Cooling & Crystallization Test: Remove the test tubes that showed complete dissolution upon heating and allow them to cool slowly to room temperature. Observe for the formation of crystals.

  • Ice Bath Test: If no crystals form at room temperature, gently scratch the inside of the test tube with a glass rod to provide a nucleation site.[7] If crystals still do not form, place the test tube in an ice-water bath for 15-20 minutes.

  • Evaluation: The best solvent is the one that dissolves the compound when hot but yields a large crop of crystals upon cooling.[5]

Solvent_Screening_Workflow start Start: Place ~25mg crude compound in test tube add_solvent Add 0.5 mL solvent at room temperature start->add_solvent check_dissolve_rt Does it dissolve? add_solvent->check_dissolve_rt heat_solution Heat solution gently (e.g., sand bath) check_dissolve_rt->heat_solution No reject_rt Reject Solvent: Too soluble check_dissolve_rt->reject_rt Yes add_more_solvent Add more hot solvent dropwise until dissolved heat_solution->add_more_solvent check_dissolve_hot Does it dissolve? add_more_solvent->check_dissolve_hot cool_to_rt Cool slowly to room temperature check_dissolve_hot->cool_to_rt Yes reject_hot Reject Solvent: Insoluble check_dissolve_hot->reject_hot No check_crystals Crystals form? cool_to_rt->check_crystals ice_bath Place in ice bath & scratch side of tube check_crystals->ice_bath No success Success: Potential Solvent check_crystals->success Yes check_crystals_ice Crystals form? ice_bath->check_crystals_ice check_crystals_ice->success Yes fail Reject Solvent: Fails to crystallize check_crystals_ice->fail No

Caption: Workflow for single-solvent screening.

Q5: What if a single solvent doesn't work? How do I select and use a mixed-solvent system?

If no single solvent is ideal, a mixed-solvent system is an excellent alternative.[8] This technique uses two miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble" or "anti-solvent").[8][10]

Protocol: Mixed-Solvent Recrystallization

  • Selection: Choose two miscible solvents with different polarities.[9] For 4-(2-Fluoro-1-hydroxyethyl)benzonitrile, a good pair might be Ethanol (soluble solvent) and Water (anti-solvent), or Ethyl Acetate (soluble solvent) and Hexanes (anti-solvent).

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "soluble solvent."

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy or turbid. This indicates the point of saturation.

  • Re-clarification: Add a few drops of the hot "soluble solvent" back into the mixture until the cloudiness just disappears, ensuring the solution is saturated at that high temperature.

  • Cooling: Allow the solution to cool slowly, first to room temperature and then in an ice bath, to induce crystallization.

  • Collection: Collect the crystals via vacuum filtration as you would for a single-solvent system.[8]

Section 3: Troubleshooting Common Issues

Q6: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[9] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly. The oil is an impure liquid form of your compound and often solidifies into an amorphous mass, trapping impurities.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a bit more solvent to lower the saturation point, then allow it to cool much more slowly.

  • Lower the Temperature: Try a different solvent with a lower boiling point.

  • Use a Mixed-Solvent System: Introduce an anti-solvent at a high temperature to induce crystallization rather than relying solely on cooling.

Q7: The compound dissolved, but no crystals are forming upon cooling. What should I do?

This issue arises when the solution is not sufficiently supersaturated upon cooling, or when nucleation is inhibited.

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.[7]

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This will provide a template for crystal growth.[7]

  • Increase Concentration: The solution may be too dilute. Gently heat the solution and boil off some of the solvent to increase the solute concentration, then attempt to cool it again.

  • Cool to a Lower Temperature: Ensure the solution has spent adequate time in an ice-water bath, as saturation may only be achieved at very low temperatures.[7]

  • Add an Anti-Solvent: If using a single solvent, you can try adding a miscible anti-solvent dropwise to the cold solution to decrease the compound's solubility and force crystallization.

Troubleshooting_Workflow start Problem: No Crystals After Cooling step1 Step 1: Scratch inner surface of flask start->step1 check1 Crystals form? step1->check1 step2 Step 2: Add a single 'seed crystal' check1->step2 No success Success: Collect Crystals check1->success Yes check2 Crystals form? step2->check2 step3 Step 3: Reduce solvent volume (boil off ~10-20%) and re-cool check2->step3 No check2->success Yes check3 Crystals form? step3->check3 step4 Step 4: Add a few drops of an anti-solvent check3->step4 No check3->success Yes fail Re-evaluate solvent choice or consider chromatography step4->fail

Caption: Decision tree for inducing crystallization.

Q8: My final crystals are colored. How can I remove colored impurities?

If your crude material contains colored impurities, they may persist in the crystal lattice. These can often be removed using activated carbon (charcoal).[5][6]

Protocol: Decolorization with Activated Carbon

  • Dissolve the crude compound in the minimum amount of hot recrystallization solvent.

  • Remove the solution from the heat source and allow it to cool slightly below its boiling point. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.

  • Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Using too much will adsorb your product and reduce your yield.[5]

  • Gently heat the mixture back to a boil for a few minutes.

  • Perform a hot gravity filtration to remove the insoluble carbon particles. This must be done quickly to prevent your product from crystallizing prematurely in the filter funnel.

  • Allow the now-colorless filtrate to cool and crystallize as usual.

References

  • Solvent selection for recrystallization: An undergradu
  • Experiment 2: Recrystalliz
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: )
  • Recrystalliz
  • Picking a recrystallization solvent? : r/chemhelp - Reddit. (URL: )
  • 4-(2-Fluoro-1-hydroxyethyl)benzonitrile | C9H8FNO | CID 74947673 - PubChem. (URL: [Link])

  • Recrystalliz
  • Isolation and Purification of Organic Compounds Recrystalliz
  • Recrystalliz
  • benzonitrile. (URL: )
  • 4-(2-fluoro-1-hydroxyethyl)benzonitrile (C9H8FNO) - PubChemLite. (URL: [Link])

  • Cas 1073056-22-0,4-[(+/-)-2-fluoro-1-hydroxyethyl]benzonitrile | lookchem. (URL: [Link])

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])

  • (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile | C9H8FNO | CID - PubChem. (URL: [Link])

Sources

Minimizing defluorination side reactions in 4-(2-Fluoro-1-hydroxyethyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Defluorination Side Reactions

Welcome to the technical support center for the synthesis of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated building block. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you minimize the formation of defluorinated impurities, thereby improving yield, purity, and process consistency.

The synthesis of β-fluorohydrins, such as 4-(2-Fluoro-1-hydroxyethyl)benzonitrile, is a critical process, but it is often complicated by the undesired cleavage of the C-F bond. This guide explains the underlying causes of this side reaction and provides robust solutions to overcome this common challenge.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Defluorination Problem

This section addresses fundamental questions about the synthesis and the associated defluorination side reactions.

Q1: What is the primary synthetic route to 4-(2-Fluoro-1-hydroxyethyl)benzonitrile?

The most common and direct route involves the reduction of the corresponding α-fluoroketone, 2-fluoro-1-(4-cyanophenyl)ethanone . This precursor is typically synthesized by the fluorination of 4-acetylbenzonitrile or a related derivative. The critical step where defluorination occurs is during the reduction of the ketone to the secondary alcohol.

Q2: What is hydrodefluorination, and why is it the main issue in this synthesis?

Hydrodefluorination is a reductive dehalogenation process where a carbon-fluorine (C-F) bond is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1][2] In this specific synthesis, the α-fluoroketone precursor is susceptible to this reaction, leading to the formation of 4-acetylbenzonitrile (the defluorinated ketone). This ketone is then subsequently reduced to the corresponding non-fluorinated alcohol, 4-(1-hydroxyethyl)benzonitrile , the primary impurity that is often difficult to separate from the desired product.

Q3: What are the proposed mechanisms for defluorination during the reduction of α-fluoroketones?

While multiple pathways can exist, a key mechanism involves the formation of an enolate intermediate. The process can be described as follows:

  • Enolization: Under basic conditions or in the presence of certain metal hydrides, the α-fluoroketone can lose a proton from the fluorinated carbon, forming an enolate. The electron-withdrawing nature of the adjacent carbonyl group facilitates this deprotonation.

  • Fluoride Elimination: The resulting enolate can then eliminate a fluoride ion (F⁻) to form an enol or a related unsaturated intermediate.

  • Tautomerization & Reduction: This intermediate tautomerizes to the more stable defluorinated ketone (4-acetylbenzonitrile), which is then readily reduced by the hydride reagent in the reaction mixture to the undesired alcohol byproduct.

Certain strong, non-selective reducing agents or basic reaction conditions can promote this pathway over the desired direct carbonyl reduction.

Q4: How does the choice of reducing agent impact the extent of defluorination?

The choice of reducing agent is arguably the most critical factor.

  • Strong, Hard Hydride Reagents (e.g., LiAlH₄): These reagents are highly reactive and can act as bases, promoting enolization and subsequent elimination of fluoride. Their use often leads to significant amounts of hydrodefluorination.

  • Bulky or Soft Hydride Reagents (e.g., Sodium borohydride, Sodium triacetoxyborohydride): These reagents are generally milder and more selective for the carbonyl group. Sodium borohydride (NaBH₄) is often the preferred choice as it is less basic and less prone to inducing the elimination-reduction pathway. The larger size of some complex hydrides can also sterically hinder attack at the α-carbon, favoring direct 1,2-addition to the carbonyl.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the synthesis.

Problem 1: High levels (>5%) of the defluorinated byproduct, 4-(1-hydroxyethyl)benzonitrile, are observed in the crude reaction mixture by NMR or LC-MS.

  • Possible Cause A: Incorrect Reducing Agent. You may be using a reducing agent that is too harsh or basic, such as lithium aluminum hydride (LiAlH₄).

    • Solution: Switch to a milder and more selective reducing agent. Sodium borohydride (NaBH₄) is the recommended starting point. If defluorination persists, consider even milder reagents like sodium triacetoxyborohydride or using enzymatic reduction methods which can be highly selective.[1][3]

  • Possible Cause B: High Reaction Temperature. Elevated temperatures can provide the activation energy needed for the elimination pathway, favoring defluorination.

    • Solution: Perform the reduction at a lower temperature. A typical starting point for NaBH₄ reductions is 0 °C, but cooling to -20 °C or even -78 °C before and during the addition of the hydride can significantly suppress the side reaction. Monitor the reaction progress by TLC to avoid unnecessarily long reaction times.

  • Possible Cause C: Basic Reaction Conditions. The presence of a strong base can deprotonate the α-carbon, initiating the defluorination cascade. This can be an issue with the quality of reagents or solvents.

    • Solution: Ensure the reaction is run under neutral or slightly acidic conditions if the reagent allows. When using NaBH₄, the reaction is typically performed in an alcoholic solvent like methanol or ethanol, which provides a proton source to quench the initially formed alkoxide. Avoid adding external bases unless absolutely necessary for a specific protocol. The pH of the reaction medium can significantly influence defluorination rates.[4][5][6]

Problem 2: The reaction is sluggish or incomplete, resulting in a low yield of the desired product.

  • Possible Cause A: Insufficient Reducing Agent. The stoichiometry of the hydride may be too low, especially if some of it is consumed by moisture or solvent.

    • Solution: Use a moderate excess of the reducing agent (e.g., 1.5 to 2.0 equivalents of NaBH₄). Add the reagent portion-wise to maintain control over the reaction exotherm and monitor progress by TLC before adding subsequent portions.

  • Possible Cause B: Poor Substrate Solubility at Low Temperatures. If the α-fluoroketone starting material is not fully dissolved at the low temperatures required to prevent defluorination, the reaction rate will be slow.

    • Solution: Choose a solvent system that ensures adequate solubility. While methanol is common, a co-solvent like tetrahydrofuran (THF) can be added to improve the solubility of the aromatic ketone at lower temperatures.

Problem 3: The purification is difficult, and the defluorinated impurity co-elutes with the product.

  • Possible Cause: Similar Polarity of Product and Byproduct. The desired fluorohydrin and the defluorinated alcohol have very similar structures and polarities, making separation by standard column chromatography challenging.

    • Solution 1 (Prevention): The best solution is to optimize the reaction to minimize the formation of the impurity to less than 1-2%. The troubleshooting steps above are the primary approach.

    • Solution 2 (Chromatography Optimization): If separation is necessary, use a high-performance silica gel and a shallow solvent gradient. A solvent system like hexanes/ethyl acetate or dichloromethane/methanol may provide sufficient resolution. Consider using a series of columns or preparative HPLC if high purity is critical.

    • Solution 3 (Crystallization): Attempt to selectively crystallize the desired product from a suitable solvent system. This can sometimes be an effective method for removing small amounts of closely-related impurities.

Section 3: Visualizations & Data
Reaction Pathway vs. Side Reaction

The following diagram illustrates the desired synthetic pathway versus the undesired defluorination side reaction during the reduction of 2-fluoro-1-(4-cyanophenyl)ethanone.

G cluster_start Starting Material cluster_main Desired Pathway (Reduction) cluster_side Side Reaction (Hydrodefluorination) Start 2-Fluoro-1-(4-cyanophenyl)ethanone Product 4-(2-Fluoro-1-hydroxyethyl)benzonitrile Start->Product  Mild Reductant (e.g., NaBH₄) Low Temp. Intermediate Enolate Intermediate Start->Intermediate  Strong Base or Harsh Reductant High Temp. Defluor_Ketone 4-Acetylbenzonitrile Intermediate->Defluor_Ketone Fluoride Elimination Byproduct 4-(1-Hydroxyethyl)benzonitrile Defluor_Ketone->Byproduct Reduction

Caption: Desired reduction pathway versus the defluorination side reaction.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve issues with high defluorination.

Troubleshooting Start High Defluorination Observed? Q_Reagent What reducing agent was used? Start->Q_Reagent A_LiAlH4 LiAlH₄ or other strong reductant Q_Reagent->A_LiAlH4 A_NaBH4 NaBH₄ Q_Reagent->A_NaBH4 Sol_Reagent Action: Switch to NaBH₄. A_LiAlH4->Sol_Reagent Q_Temp What was the reaction temperature? A_NaBH4->Q_Temp Sol_Reagent->Q_Temp A_HighTemp Above 0 °C or room temperature Q_Temp->A_HighTemp A_LowTemp 0 °C or below Q_Temp->A_LowTemp Sol_Temp Action: Lower temperature to 0 °C or -20 °C. A_HighTemp->Sol_Temp Q_Base Were any bases added? A_LowTemp->Q_Base Sol_Temp->Q_Base A_BaseYes Yes Q_Base->A_BaseYes A_BaseNo No Q_Base->A_BaseNo Sol_Base Action: Run under neutral conditions. Avoid added base. A_BaseYes->Sol_Base End Defluorination Minimized A_BaseNo->End Sol_Base->End

Caption: A workflow for troubleshooting defluorination side reactions.

Table 1: Comparison of Reducing Agents for α-Fluoroketones
Reducing AgentTypical ConditionsApprox. DefluorinationKey Considerations & Rationale
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0 °C to -20 °C< 5% (Recommended) Mild, selective for carbonyls. Low basicity minimizes enolization. The protic solvent helps quench the alkoxide.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0 °C> 20% (Not Recommended) Highly reactive and basic, strongly promotes the elimination-reduction pathway leading to high levels of defluorination.
Diisobutylaluminium Hydride (DIBAL-H) Toluene or CH₂Cl₂, -78 °CVariable (5-15%) Lewis acidic nature can sometimes coordinate to the fluorine, potentially promoting elimination. Very temperature-sensitive.
Enzymatic Reduction (e.g., using Ketoreductases) Aqueous buffer, pH ~7, Room Temp.< 1% (Excellent for Stereocontrol) Highly selective for carbonyl reduction with virtually no defluorination. Can provide high enantiomeric excess but requires specialized enzymes and conditions.[1][3]
Section 4: Optimized Protocol for Minimizing Defluorination

This protocol for the reduction of 2-fluoro-1-(4-cyanophenyl)ethanone is optimized to minimize the formation of the defluorinated byproduct.

Materials:

  • 2-fluoro-1-(4-cyanophenyl)ethanone (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF) (optional, if solubility is low)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2-fluoro-1-(4-cyanophenyl)ethanone (1.0 eq).

  • Dissolution: Add anhydrous methanol (approx. 0.1 M concentration). If the starting material has poor solubility, a mixture of THF:MeOH (e.g., 3:1) can be used.

  • Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., ice/salt or a cryocooler). It is critical to maintain this low temperature throughout the addition of the reducing agent.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq) in small portions over 30-45 minutes. Ensure the internal temperature does not rise above -15 °C. Causality Note: Slow, portion-wise addition at low temperature is crucial to control the exotherm and prevent localized heating, which can accelerate the defluorination side reaction.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-3 hours. Avoid letting the reaction run for an unnecessarily extended period.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous ammonium chloride solution while maintaining a temperature below 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Remove the organic solvents under reduced pressure. Partition the remaining aqueous residue between ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Analysis & Purification: Analyze the crude material by ¹H NMR to determine the ratio of the desired product to the defluorinated byproduct. If necessary, purify by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

References
  • García-Ramos, M., Cuetos, A., Kroutil, W., & Lavandera, I. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Advanced Synthesis & Catalysis. Available at: [Link]

  • García-Ramos, M., et al. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ResearchGate. Available at: [Link]

  • MDPI. (2022). Exploration and Optimisation of High-Salt Wastewater Defluorination Process. MDPI. Available at: [Link]

  • Singh, R. P., & Um, W. (2021). Emerging investigator series: rapid defluorination of 22 per- and polyfluoroalkyl substances in water using sulfite irradiated by medium-pressure UV. Environmental Science: Water Research & Technology. Available at: [Link]

  • ResearchGate. (2018). The impact of pH on defluoridation (a) and pHpzc (b) of the adsorbent. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). EFFECT OF pH ON DEFLUORIDATION OF WATER BY MAGNESITE. Semantic Scholar. Available at: [Link]

  • White Rose Research Online. (2021). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. White Rose Research Online. Available at: [Link]

  • CSIC. (n.d.). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Sílice (CSIC). Available at: [Link]

Sources

Technical Support Center: Thermal Stability of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4-(2-Fluoro-1-hydroxyethyl)benzonitrile (CAS: 440105-59-9 / 1073056-22-0) is a critical chiral building block, often used in the synthesis of radiotracers and potassium-competitive acid blockers (P-CABs).[1]

While the nitrile group is robust, the


-fluoro benzylic alcohol  motif presents a "stability triad" of risks:
  • Oxidation: The benzylic alcohol is prone to air-oxidation to the corresponding ketone.

  • Elimination (Dehydrofluorination): Thermal stress can drive the loss of HF, leading to enolization and ketone formation.

  • Dehydration: Acidic micro-environments can catalyze water loss to form styrenyl impurities.

This guide provides actionable troubleshooting steps to mitigate these risks during storage.

Troubleshooting Center (Q&A)

Q1: My sample has turned from white to faint yellow/orange. Is it still usable?

Diagnosis: This is likely oxidative degradation . Mechanism: Benzylic alcohols are susceptible to radical autoxidation, forming 4-(2-fluoroacetyl)benzonitrile . The yellow color often arises from trace conjugation extension or oligomerization of reactive ketone byproducts. Action Plan:

  • Immediate: Run an LC-MS to check for a mass shift of -2 Da (Oxidation product: Ketone).

  • Remediation: If purity is >98%, recrystallization (typically from IPA/Heptane) can remove the colored impurity.

  • Prevention: The compound must be stored under Argon or Nitrogen. Headspace oxygen is the enemy.

Q2: We observe a "purity drift" even at 4°C. What is happening?

Diagnosis: HF Elimination or Dehydration , likely catalyzed by residual surface acidity/basicity of the storage container or trace synthesis residues. Mechanism: The


-fluorine atom is a good leaving group under thermal stress, especially if the local pH is basic. This forms 4-acetylbenzonitrile (via tautomerization) or vinylbenzonitrile derivatives.
Action Plan: 
  • Check pH: Dissolve a small amount (10 mg) in neutral water/methanol (1:1) and check pH. If <5 or >8, the compound contains residual manufacturing salts catalyzing its own demise.

  • Container: Switch to amber borosilicate glass with PTFE-lined caps. Avoid standard soda-lime glass if the compound is sensitive to alkali leaching.

Q3: The powder has caked into a solid block. Does this affect chemical stability?

Diagnosis: Hygroscopic Agglomeration . Mechanism: The hydroxyl group and nitrile dipole attract atmospheric moisture. Water acts as a plasticizer, lowering the glass transition temperature (


) and facilitating solid-state reactions (hydrolysis).
Action Plan: 
  • Dry: Desiccate under high vacuum (<5 mbar) at ambient temperature for 24 hours.

  • Store: Add a silica gel sachet outside the primary vial but inside the secondary containment (e.g., an aluminum pouch).

Deep Dive: Degradation Pathways

Understanding the why allows for better control. The following diagram illustrates the competing degradation pathways triggered by heat and moisture.

DegradationPathways Start 4-(2-Fluoro-1-hydroxyethyl) benzonitrile (Target) Oxidation Oxidation (+ O2, Light) Start->Oxidation EliminationHF Beta-Elimination (Thermal/Base, -HF) Start->EliminationHF Dehydration Dehydration (Acid, -H2O) Start->Dehydration Ketone 4-(2-Fluoroacetyl) benzonitrile (Impurity A) Oxidation->Ketone -2H Acetyl 4-Acetylbenzonitrile (Impurity B) EliminationHF->Acetyl Tautomerization Styrene 4-(2-Fluorovinyl) benzonitrile (Impurity C) Dehydration->Styrene

Figure 1: Primary thermal and oxidative degradation pathways. Impurity B arises from the loss of HF followed by keto-enol tautomerization.

Validated Storage Protocol

To ensure shelf-life extension (>12 months), adopt this self-validating storage system.

ParameterSpecificationRationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that reducing temp from 25°C to -20°C slows degradation by ~20-50x.
Atmosphere Inert (Argon/N2) Prevents oxidative dehydrogenation of the benzylic alcohol.
Container Amber Vial + Parafilm Amber glass blocks UV (preventing radical initiation); Parafilm creates a secondary moisture barrier.
Desiccant Active Silica/Sieves Mitigates hygroscopic caking and hydrolysis.
Self-Validation Step (The "Check-In")

Every 6 months, perform a Visual & Solubility Test :

  • Visual: Is it still a free-flowing white powder? (Yellowing = Oxidation).

  • Solubility: Dissolve 10 mg in 1 mL Methanol.

    • Clear solution: Pass.

    • Turbid/Haze: Polymerization or inorganic salt precipitation.

QC Workflow: Purity Assessment

When thermal instability is suspected, use this workflow to isolate the issue.

QCWorkflow Sample Compromised Sample (Discolored/Caked) HPLCTest Run HPLC (C18, ACN:H2O Gradient) Sample->HPLCTest Decision Purity > 98%? HPLCTest->Decision Pass Release for Use (Recertify) Decision->Pass Yes Fail Identify Impurity Decision->Fail No CheckRRT Check RRT (Relative Retention Time) Fail->CheckRRT ImpurityA RRT < 1.0 (More Polar: Ketone/Diol) CheckRRT->ImpurityA ImpurityB RRT > 1.0 (Less Polar: Styrene/Dimer) CheckRRT->ImpurityB ActionA Action: Recrystallize (Polar Solvent) ImpurityA->ActionA ActionB Action: Silica Column (Remove Non-polars) ImpurityB->ActionB

Figure 2: Decision tree for assessing and remediating thermally degraded samples.

References

  • PubChem. (2023). 4-(2-Fluoro-1-hydroxyethyl)benzonitrile Compound Summary. National Library of Medicine. [Link]

  • Ellis, D. A., et al. (2001).[2] Thermolysis of fluoropolymers as a potential source of halogenated organic acids. Nature. [Link]

  • NIST. (1953). Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Journal of Research of the National Bureau of Standards. [Link]

Sources

Controlling moisture sensitivity during 4-(2-Fluoro-1-hydroxyethyl)benzonitrile processing

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized Technical Support Center for process chemists and researchers working with 4-(2-Fluoro-1-hydroxyethyl)benzonitrile (CAS: 1073056-22-0), a critical intermediate often associated with the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.

Current Status: Operational Topic: 4-(2-Fluoro-1-hydroxyethyl)benzonitrile Stability & Handling Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Core Chemical Context & Sensitivity Profile

Before troubleshooting, you must understand why moisture is a critical failure mode for this specific molecule.

  • The Molecule: 4-(2-Fluoro-1-hydroxyethyl)benzonitrile contains two competing functionalities: a nitrile (cyano) group and a

    
    -fluoro alcohol .
    
  • The Threat:

    • Nitrile Hydrolysis (The Primary Impurity): The electron-withdrawing nature of the fluorine atom and the aromatic ring activates the nitrile group. In the presence of moisture and trace acid/base (often residual from the reduction step), the nitrile hydrolyzes to the amide (4-(2-fluoro-1-hydroxyethyl)benzamide). This is often irreversible.

    • Hydride Quenching (The Synthesis Risk): If you are synthesizing this from 4-(2-fluoroacetyl)benzonitrile, moisture destroys your hydride reducing agents (NaBH₄, LiBH₄), leading to stalled reactions and difficult separations.

Troubleshooting Guides (Q&A Format)

Module A: Synthesis & Reaction Control

User Question: I am reducing 4-(2-fluoroacetyl)benzonitrile to the target alcohol using Sodium Borohydride (NaBH₄). My conversion stalls at 80%, and adding more reagent doesn't help. Why?

Technical Diagnosis: You are likely experiencing Solvent-Mediated Hydride Deactivation . NaBH₄ is moderately stable in water, but in the presence of acidic impurities or elevated temperatures, it decomposes rapidly. If your solvent (typically Methanol or THF) has a water content >0.2%, the borohydride is consumed by the water before it can reduce the ketone.

Corrective Protocol:

  • Check Solvent KF: Ensure Methanol/THF water content is < 0.05% (500 ppm) via Karl Fischer titration.

  • Buffer the System: Trace acidity catalyzes borohydride decomposition. Add a catalytic amount of NaOH (0.1 equiv) to the reaction mixture before adding NaBH₄ to stabilize the hydride.

  • Dosing Strategy: Do not add NaBH₄ all at once. Use a portion-wise addition over 30 minutes at 0–5°C. This prevents a localized exotherm which accelerates moisture-driven decomposition.

Module B: Isolation & Drying

User Question: After workup, my product is a sticky solid. When I dry it in a vacuum oven at 60°C, I see a new impurity peak at RRT 0.85 (approx +18 mass units). Is this moisture related?

Technical Diagnosis: Yes. You are observing Thermal Hydrolysis . The "+18 mass units" corresponds to the addition of water (


), converting the Nitrile (-CN) to a Primary Amide (-CONH₂). While nitriles are generally stable, the combination of heat (60°C)  + residual moisture  + lattice energy effects  (sticky solid traps water) accelerates this hydrolysis.

Corrective Protocol:

  • Lower Drying Temperature: Reduce oven temperature to < 40°C .

  • Azeotropic Drying: Before putting it in the oven, dissolve the sticky solid in Dichloromethane (DCM) or Toluene and rotary evaporate. This physically carries entrained water out of the solid matrix (azeotropic removal).

  • Desiccant Choice: Use Phosphorus Pentoxide (

    
    )  in the vacuum oven chamber as a moisture scavenger. It is far more aggressive than silica gel.
    

Data: Hydrolysis Rates at Different Conditions

ConditionTemp (°C)Moisture Content% Amide Impurity (24h)Status
Vac Oven60°C2.0% (Wet Cake)4.2% FAIL
Vac Oven40°C2.0% (Wet Cake)0.8%WARNING
Azeotrope + Vac40°C<0.5%< 0.1% PASS
Module C: Storage & Stability

User Question: We stored the intermediate in standard HDPE drums. After 3 months, the material clumped, and the assay dropped by 1.5%. How do we store this bulk intermediate?

Technical Diagnosis: The secondary alcohol moiety (


) is hygroscopic. HDPE is permeable to water vapor over time. The absorbed water caused physical clumping and initiated slow hydrolysis of the nitrile.

Corrective Protocol:

  • Primary Packaging: Use LDPE bags (double lined).

  • Secondary Packaging: Place the LDPE bags inside an Alu-Alu (Aluminum) composite bag . Aluminum is impermeable to moisture vapor.

  • Desiccant: Include a Molecular Sieve packet between the LDPE and Aluminum layers (never in direct contact with the product).

Visualizing the Failure Mode

The following diagram illustrates the degradation pathway you must prevent. The combination of moisture and catalysis (H+ or OH-) attacks the nitrile carbon.

HydrolysisPathway Nitrile Target Molecule (Nitrile-Alcohol) Complex Imidate Intermediate (Unstable) Nitrile->Complex + H2O (Slow) Amide Impurity E (Primary Amide) Complex->Amide Tautomerization (Irreversible) Water H2O (Moisture) Water->Complex Heat Heat (>45°C) Heat->Complex Accelerates

Caption: Figure 1. The moisture-induced degradation pathway of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile to its amide impurity.

Process Workflow for Moisture Control

Implement this logic gate system in your SOPs (Standard Operating Procedures) to ensure batch integrity.

ProcessControl Start Start: Ketone Reduction SolventCheck Test Solvent KF (<0.05%?) Start->SolventCheck DrySolvent Dry Solvents (Mol Sieves) SolventCheck->DrySolvent No Proceed Proceed with NaBH4 (0-5°C) SolventCheck->Proceed Yes DrySolvent->SolventCheck Workup Aqueous Workup Proceed->Workup Isolation Phase Separation Org Layer Workup->Isolation DryingCheck Drying Protocol (Azeotrope?) Isolation->DryingCheck VacOven Vac Oven <40°C DryingCheck->VacOven Yes FinalQC Final QC (Check Amide Impurity) VacOven->FinalQC

Caption: Figure 2. Critical Control Points (CCPs) for moisture management during processing.

References & Authoritative Grounding

  • Takeda Pharmaceutical Co Ltd. Preparation of 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine (Vonoprazan) and intermediates.[1]WO2010098351 . (Describes the synthetic utility of the fluorohydrin intermediate and impurity profiles).

  • Organic Syntheses. Hydration of Nitriles to Primary Amides. Org.[2] Synth. 2024, 101, 327-341. (Mechanistic grounding for the nitrile-to-amide hydrolysis pathway).

  • PubChem. Compound Summary: 4-(2-Fluoro-1-hydroxyethyl)benzonitrile (CAS 1073056-22-0). (Physical property data and structure verification).

  • BASF Safety Data Sheets. General handling of hygroscopic organic intermediates. (Standard industrial hygiene for moisture-sensitive solids).

Sources

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Interpretation of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and predicted spectral interpretation of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile, a compound of interest in medicinal chemistry and materials science. In the absence of a publicly available, fully assigned experimental spectrum, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, substituent effects, and comparative data from structural analogs to offer a robust and scientifically grounded prediction. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for structural elucidation and characterization.

Introduction: The Structural Significance of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile

4-(2-Fluoro-1-hydroxyethyl)benzonitrile incorporates several key functional groups that influence its chemical and biological properties: a para-substituted benzonitrile core, a chiral center at the benzylic position, and a fluoroethyl side chain. The nitrile group is a common feature in pharmaceuticals, contributing to polarity and metabolic stability. The benzylic alcohol can participate in hydrogen bonding and may be a site for further chemical modification. The fluorine atom, a bioisostere of hydrogen, can significantly alter physicochemical properties such as lipophilicity and metabolic stability, making this an attractive scaffold for drug design. Accurate structural confirmation via NMR is therefore a critical step in the synthesis and application of this and related molecules.

Predicted 1H NMR Spectrum: A Detailed Analysis

The predicted 1H NMR spectrum of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile in deuterated chloroform (CDCl3) is expected to exhibit distinct signals for the aromatic protons, the methine proton, the methylene protons, and the hydroxyl proton. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are detailed below, with a rationale grounded in fundamental NMR principles.

Aromatic Region (Predicted: ~7.5-7.7 ppm)

The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets.

  • H-2/H-6 (ortho to CN): These protons are expected to resonate downfield due to the anisotropic and electron-withdrawing effects of the nitrile group. Their signal will likely appear as a doublet.

  • H-3/H-5 (meta to CN): These protons will be upfield relative to H-2/H-6 and will also appear as a doublet, coupled to their ortho neighbors.

Aliphatic Side Chain

  • H-7 (Methine Proton, -CH(OH)-): This proton is attached to a carbon bearing an electron-withdrawing hydroxyl group and is adjacent to the aromatic ring, placing it in a deshielded environment. Its signal is predicted to be a doublet of triplets (dt) or a complex multiplet due to coupling with both the methylene protons (H-8) and the fluorine atom. The vicinal coupling to the H-8 protons (³JHH) and the geminal coupling to the fluorine atom (²JHF) will dictate the multiplicity.

  • H-8 (Methylene Protons, -CH2F): These protons are adjacent to a highly electronegative fluorine atom, which will cause a significant downfield shift. The signal is expected to be a doublet of doublets (dd) due to coupling with the methine proton (H-7) and the fluorine atom. The large geminal H-F coupling (²JHF) is a key diagnostic feature.

  • -OH (Hydroxyl Proton): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet but can sometimes couple with the adjacent methine proton (H-7), resulting in a doublet. A D2O exchange experiment can be used to confirm its assignment, as the -OH peak will disappear.

Predicted 13C NMR Spectrum: Unraveling the Carbon Skeleton

The proton-decoupled 13C NMR spectrum will provide a clear picture of the carbon framework of the molecule. The presence of the electronegative fluorine atom will introduce characteristic C-F couplings.

Aromatic Carbons

  • C-1 (ipso-Carbon, attached to the side chain): This quaternary carbon is expected to be downfield due to the substituent effect of the hydroxyethyl group.

  • C-4 (ipso-Carbon, attached to CN): This quaternary carbon will be significantly deshielded by the nitrile group.

  • C-2/C-6 and C-3/C-5: These pairs of equivalent aromatic carbons will appear as two distinct signals in the aromatic region, typically between 120 and 140 ppm.

Aliphatic Carbons

  • C-7 (Methine Carbon, -CH(OH)-): This carbon, bonded to the hydroxyl group, will be deshielded and is expected to show a two-bond coupling to the fluorine atom (²JCF).

  • C-8 (Methylene Carbon, -CH2F): This carbon is directly attached to the fluorine atom and will therefore exhibit a large one-bond C-F coupling constant (¹JCF), a highly diagnostic feature in the 13C NMR spectrum. This direct coupling results in a doublet in the proton-decoupled spectrum.

  • CN (Nitrile Carbon): The nitrile carbon is characteristically found in the downfield region of the spectrum, typically above 115 ppm.

Comparison with a Key Structural Analog: 4-Cyanobenzyl Alcohol

To enhance the confidence in our spectral prediction, a direct comparison with the experimentally determined NMR data for 4-cyanobenzyl alcohol is invaluable. This analog differs only by the absence of the fluorine atom on the ethyl side chain.

Nucleus 4-(2-Fluoro-1-hydroxyethyl)benzonitrile (Predicted) 4-Cyanobenzyl Alcohol (Experimental, CDCl3) Rationale for Differences
H-2/H-6 ~7.7 ppm (d)~7.6 ppm (d)Minor difference due to the remote fluorine substituent.
H-3/H-5 ~7.5 ppm (d)~7.4 ppm (d)Minor difference due to the remote fluorine substituent.
H-7 ~5.0 ppm (dt)~4.8 ppm (s)Significant downfield shift and complex multiplicity due to the adjacent fluorine atom and its coupling (²JHF). In 4-cyanobenzyl alcohol, this proton is a singlet as it has no adjacent protons to couple with.
H-8 ~4.6 ppm (dd)N/AThis signal is unique to the fluoro-substituted compound.
C-1 ~145 ppm~146 ppmMinimal change expected.
C-4 ~112 ppm~112 ppmMinimal change expected.
C-2/C-6 ~127 ppm~127 ppmMinimal change expected.
C-3/C-5 ~132 ppm~132 ppmMinimal change expected.
C-7 ~72 ppm (d, ²JCF ≈ 20-30 Hz)~64 ppmThe fluorine atom's electron-withdrawing effect causes a downfield shift. The doublet arises from two-bond coupling to fluorine.
C-8 ~85 ppm (d, ¹JCF ≈ 160-180 Hz)N/AThis signal is unique to the fluoro-substituted compound and is characterized by a very large one-bond C-F coupling.
CN ~119 ppm~119 ppmMinimal change expected.

Visualizing the Molecular Structure and Key NMR Correlations

Caption: Key through-bond NMR couplings in 4-(2-Fluoro-1-hydroxyethyl)benzonitrile.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following is a generalized protocol for the analysis of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile.

1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound. It offers good solubility for many organic molecules and its residual proton signal at ~7.26 ppm provides a convenient internal reference.[1]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of CDCl3 is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Accurately weigh the sample into a clean, dry vial.

    • Add the deuterated solvent and gently agitate until the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition

  • Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will likely be required to achieve an adequate signal-to-noise ratio.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships, particularly between the methine and methylene protons in the side chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, confirming the assignments of C-7, C-8, and the aromatic CH carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To observe long-range (2-3 bond) correlations between protons and carbons, which can be used to confirm the connectivity of the entire molecule.

3. Data Processing

  • Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency domain spectrum.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The spectrum is referenced to the residual solvent peak (CDCl3: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[1]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim acq_1H Acquire 1H Spectrum lock_shim->acq_1H acq_13C Acquire 13C Spectrum acq_1H->acq_13C acq_2D Acquire 2D Spectra (COSY, HSQC) acq_13C->acq_2D ft Fourier Transform acq_2D->ft phase_base Phase & Baseline Correct ft->phase_base reference Reference to Solvent phase_base->reference interpret Interpret & Assign reference->interpret

Caption: A generalized workflow for NMR analysis.

Conclusion

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Unraveling the Molecular Blueprint: A Comparative Guide to the LC-MS Fragmentation of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile, a compound of interest in drug discovery and development. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of mass spectrometry to construct a robust, theory-based prediction of its fragmentation behavior. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with a practical framework for the identification and structural elucidation of this and structurally related compounds.

Introduction: The Analytical Imperative

4-(2-Fluoro-1-hydroxyethyl)benzonitrile (C₉H₈FNO, Monoisotopic Mass: 165.0590 Da) is a small polar molecule featuring a benzonitrile core, a secondary alcohol, and a fluorine substituent.[1] This combination of functional groups presents a unique analytical challenge and necessitates a robust method for its characterization in complex matrices. LC-MS, particularly with tandem mass spectrometry (MS/MS), stands as a premier technique for this purpose, offering high sensitivity and structural specificity.[2] Understanding the compound's fragmentation cascade under collision-induced dissociation (CID) is paramount for developing selective and reliable quantitative assays and for identifying potential metabolites or degradants.

Predicted Fragmentation Analysis: A Mechanistic Deep Dive

The fragmentation of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile in positive ion electrospray ionization (ESI) mode is expected to initiate from the protonated molecule, [M+H]⁺, at an m/z of 166.0663.[3] The subsequent fragmentation pathways are dictated by the relative stabilities of the resulting fragment ions and the bond energies within the precursor molecule.[4] The primary fragmentation events are predicted to involve the chemically labile hydroxyl and fluoro groups.

Key Predicted Fragmentation Pathways:
  • Neutral Loss of Water (H₂O): The most anticipated initial fragmentation step is the facile elimination of a water molecule (18.0106 Da) from the protonated precursor. This is a classic fragmentation pathway for alcohols, driven by the formation of a stable, resonance-delocalized carbocation.[5] This pathway is expected to yield a prominent fragment ion at m/z 148.0557 .

  • Neutral Loss of Hydrogen Fluoride (HF): The presence of a fluorine atom allows for the potential elimination of hydrogen fluoride (20.0062 Da). While generally less favorable than water loss, this pathway can occur, especially at higher collision energies, leading to a fragment ion at m/z 146.0601 .

  • α-Cleavage: Cleavage of the carbon-carbon bond adjacent to the hydroxyl-bearing carbon (alpha-cleavage) represents another probable fragmentation route. This can proceed in two ways:

    • Loss of the CH₂F radical (•CH₂F): This would result in the formation of the 4-(formyl)benzonitrile cation, but a more stable product is the protonated 4-cyanobenzaldehyde ion at m/z 132.0444 , arising from the cleavage and rearrangement.

    • Formation of the Benzonitrile Cation: Cleavage of the bond between the benzylic carbon and the aromatic ring can lead to the formation of the stable 4-cyanophenyl cation (tropylium-type ion rearrangement is possible) at m/z 102.0311 .

The predicted fragmentation cascade is illustrated in the diagram below, originating from the [M+H]⁺ precursor ion.

G cluster_precursor Precursor Ion precursor [M+H]⁺ m/z 166.0663 C₉H₉FNO⁺ f1 Fragment 1 m/z 148.0557 C₉H₇FN⁺ precursor->f1 - H₂O (18.0106 Da) f2 Fragment 2 m/z 132.0444 C₈H₆NO⁺ precursor->f2 - CH₂F radical (rearrangement) f3 Fragment 3 m/z 102.0311 C₇H₄N⁺ precursor->f3 - C₂H₄FO radical workflow cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation (HILIC) cluster_ms 3. MS/MS Detection cluster_data 4. Data Analysis prep1 Prepare stock solution (1 mg/mL in Methanol) prep2 Create working standards (Dilute in 90:10 ACN:H₂O) prep1->prep2 prep3 Precipitate matrix proteins (if applicable, with ACN) prep2->prep3 lc1 Column: Waters ACQUITY UPLC BEH Amide prep3->lc1 Inject Sample ms1 Ionization: ESI Positive Mode lc1->ms1 Eluent to MS lc2 Mobile Phase A: 10 mM Ammonium Formate in H₂O lc3 Mobile Phase B: Acetonitrile lc4 Gradient: 95% B -> 50% B lc5 Flow Rate: 0.4 mL/min ms2 Scan Mode: Product Ion Scan ms1->ms2 ms3 Precursor Ion: m/z 166.07 ms2->ms3 ms4 Collision Gas: Argon ms3->ms4 ms5 Optimize Collision Energy (e.g., 10-40 eV) ms4->ms5 data1 Extract Ion Chromatograms (XICs) for precursor and fragments ms5->data1 Acquire Data data2 Compare experimental fragments to predicted m/z values data1->data2 data3 Confirm structure and develop quantitative method data2->data3

Sources

A Comparative Guide to the Spectroscopic Characterization of the Nitrile Group in 4-(2-Fluoro-1-hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. The nitrile functional group (C≡N), a key component in many pharmacologically active compounds, presents a unique spectroscopic signature that can be interrogated by various analytical techniques. This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy with its powerful alternatives, Raman and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of the nitrile group in the novel compound 4-(2-fluoro-1-hydroxyethyl)benzonitrile. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions about the most suitable analytical approach for their specific needs, supported by experimental data and established protocols.

The Significance of the Nitrile Moiety in Drug Design

The nitrile group is a versatile functional group in medicinal chemistry, often introduced to modulate a molecule's polarity, metabolic stability, and ability to act as a hydrogen bond acceptor. In the case of 4-(2-fluoro-1-hydroxyethyl)benzonitrile, the interplay between the nitrile, the chiral hydroxyethyl side chain, and the fluorine atom creates a complex electronic and steric environment. Accurate characterization of the nitrile group within this specific molecular context is crucial for understanding its contribution to the molecule's overall properties and potential biological activity.

FTIR Spectroscopy: A Primary Tool for Nitrile Characterization

FTIR spectroscopy is a widely accessible and rapid technique for identifying functional groups.[1] It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

The Nitrile Stretching Vibration: A Distinctive Signature

The carbon-nitrogen triple bond (C≡N) of a nitrile gives rise to a sharp and intense absorption band in a relatively uncluttered region of the infrared spectrum, typically between 2200 and 2260 cm⁻¹.[2] This makes FTIR an excellent first-pass technique for confirming the presence of a nitrile group. For aromatic nitriles like benzonitrile derivatives, this peak is generally found at a lower frequency (around 2230 cm⁻¹) compared to saturated nitriles, due to conjugation with the aromatic ring.[3]

Factors Influencing the Nitrile Peak in 4-(2-Fluoro-1-hydroxyethyl)benzonitrile

The precise position and intensity of the C≡N stretching band are sensitive to the local molecular environment. For our target molecule, several factors come into play:

  • Substitution on the Benzene Ring: The 4-(2-fluoro-1-hydroxyethyl) group acts as a substituent on the benzonitrile core. The electronic nature of this group (electron-donating or electron-withdrawing) will influence the electron density of the C≡N bond and thus its stretching frequency.

  • Intramolecular Hydrogen Bonding: The presence of a hydroxyl (-OH) group on the adjacent carbon allows for the possibility of intramolecular hydrogen bonding with the nitrogen atom of the nitrile. This interaction can lead to a broadening of the nitrile peak and a shift in its frequency.[4] Generally, hydrogen bonding weakens the C≡N bond, causing a shift to a lower wavenumber (red shift).

  • The Fluoro Effect: The electronegative fluorine atom on the ethyl side chain can exert an inductive effect, influencing the electron distribution throughout the molecule and potentially causing a slight shift in the nitrile stretching frequency.[5][6]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) has become the preferred sampling technique for FTIR due to its minimal sample preparation requirements and applicability to a wide range of samples, including solids and liquids.[1]

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the 4-(2-fluoro-1-hydroxyethyl)benzonitrile sample directly onto the ATR crystal. If the sample is a solid, apply pressure using the built-in clamp to ensure good contact with the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum.

Diagram of the ATR-FTIR Experimental Workflow:

ATR_FTIR_Workflow ATR-FTIR Experimental Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum C->D E Process Data (Background Subtraction) D->E F Final IR Spectrum E->F

Caption: A simplified workflow for acquiring an FTIR spectrum using the ATR technique.

Comparative Analysis: FTIR vs. Alternative Techniques

While FTIR is a powerful tool, a comprehensive characterization often benefits from complementary techniques. Raman and NMR spectroscopy provide alternative and often confirmatory insights into the molecular structure.

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light, usually from a laser.[7]

Key Differences and Advantages for Nitrile Analysis:

  • Symmetry and Polarity: FTIR absorption requires a change in the dipole moment during a vibration, while Raman scattering requires a change in polarizability.[7] The C≡N stretch is active in both techniques, but its intensity can vary. For symmetric molecules, Raman can sometimes provide a stronger signal for certain vibrations.

  • Sample Preparation and Interference: Raman spectroscopy generally requires little to no sample preparation.[7] A significant advantage is its insensitivity to water, making it well-suited for aqueous solutions. However, fluorescence from the sample or impurities can be a major source of interference, which is not an issue in FTIR.[7]

  • Nitrile Peak in Raman: The C≡N stretching vibration in Raman spectra also appears in the 2200-2260 cm⁻¹ region and is sensitive to the molecular environment.[8] Studies on benzonitrile have shown a distinct peak around 2229 cm⁻¹.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule by observing the magnetic properties of atomic nuclei.[10]

Key Advantages for Nitrile Characterization:

  • Structural Elucidation: While FTIR and Raman identify functional groups, NMR provides a complete picture of the molecular skeleton, including the connectivity of atoms and their spatial relationships.[10][11]

  • ¹³C NMR of the Nitrile Carbon: The carbon atom of the nitrile group has a characteristic chemical shift in the ¹³C NMR spectrum, typically appearing in the range of 110-125 ppm.[2][3] This provides unambiguous confirmation of the nitrile group's presence and information about its electronic environment.

  • ¹⁵N NMR for Probing Hydrogen Bonding: For more in-depth studies, ¹⁵N NMR can be employed. The chemical shift of the nitrile nitrogen is highly sensitive to its local environment, including hydrogen bonding interactions.[12]

Data Summary and Comparison

Technique Information Provided Nitrile Signal Advantages Limitations
FTIR Spectroscopy Functional group identification, presence of hydrogen bonding.Strong, sharp C≡N stretch at ~2230 cm⁻¹.Rapid, widely available, minimal sample preparation with ATR.Broad peaks can make interpretation complex, not ideal for aqueous solutions.
Raman Spectroscopy Complementary vibrational information.C≡N stretch at ~2230 cm⁻¹.Excellent for aqueous samples, little to no sample preparation.Potential for fluorescence interference, may have weaker signals for polar bonds.
NMR Spectroscopy Detailed molecular structure, atomic connectivity, and chemical environment.¹³C signal at 110-125 ppm; ¹⁵N signal sensitive to environment.Unambiguous structural elucidation, provides a complete molecular picture.Less sensitive, more expensive instrumentation, requires deuterated solvents.

Logical Relationship of Spectroscopic Techniques for Characterization:

Spectroscopic_Characterization Integrated Spectroscopic Approach Molecule 4-(2-Fluoro-1-hydroxyethyl)benzonitrile FTIR FTIR Spectroscopy Molecule->FTIR Raman Raman Spectroscopy Molecule->Raman NMR NMR Spectroscopy Molecule->NMR Functional_Group Functional Group ID (C≡N, -OH, C-F) FTIR->Functional_Group H_Bonding Hydrogen Bonding Analysis FTIR->H_Bonding Raman->Functional_Group Raman->H_Bonding Structural_Elucidation Complete Structure Connectivity NMR->Structural_Elucidation NMR->H_Bonding

Caption: The complementary nature of FTIR, Raman, and NMR in the complete characterization of the target molecule.

Conclusion and Recommendations

For the routine characterization and confirmation of the nitrile group in 4-(2-fluoro-1-hydroxyethyl)benzonitrile, FTIR spectroscopy, particularly with an ATR accessory, stands out as the most efficient and practical method. Its speed, ease of use, and the distinct nature of the nitrile stretching vibration make it an invaluable tool for initial analysis and quality control.

However, for a comprehensive understanding of the molecule's structure and the subtle effects of its unique substituents, a multi-technique approach is recommended. Raman spectroscopy offers a valuable complementary perspective, especially if the sample is in an aqueous environment. For unambiguous structural elucidation and detailed investigation of the electronic and steric effects of the fluoro and hydroxyethyl groups on the nitrile, NMR spectroscopy is indispensable.

By leveraging the strengths of each of these techniques, researchers can build a complete and robust analytical profile of 4-(2-fluoro-1-hydroxyethyl)benzonitrile, paving the way for a deeper understanding of its chemical behavior and potential as a therapeutic agent.

References

  • Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). Fiveable. Retrieved February 12, 2026, from [Link]

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. (2021). PMC. Retrieved February 12, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved February 12, 2026, from [Link]

  • Spectroscopic Analysis of Nitriles. (n.d.). University of Calgary. Retrieved February 12, 2026, from [Link]

  • (15)N NMR studies of a nitrile-modified nucleoside. (2010). PubMed. Retrieved February 12, 2026, from [Link]

  • Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. (n.d.). Gateway Analytical. Retrieved February 12, 2026, from [Link]

  • Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. (n.d.). Modgraph. Retrieved February 12, 2026, from [Link]

  • Difference between FTIR and NMR? (2023). Rocky Mountain Labs. Retrieved February 12, 2026, from [Link]

  • Fourier transformation infrared spectrum studies on the role of fluorine in SnO2:F films. (n.d.). AIP Publishing. Retrieved February 12, 2026, from [Link]

  • Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (n.d.). Sphinxsai. Retrieved February 12, 2026, from [Link]

  • Raman spectroscopic analysis of nitrile containing compounds. (2018). Morressier. Retrieved February 12, 2026, from [Link]

  • The uncorrected Raman spectra of benzonitrile acquired on different... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? (n.d.). Lab Manager. Retrieved February 12, 2026, from [Link]

  • Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. (2020). AIP Publishing. Retrieved February 12, 2026, from [Link]

  • PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM STATIONARY SOURCES. (n.d.). EPA. Retrieved February 12, 2026, from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). ResearchGate. Retrieved February 12, 2026, from [Link]

  • What Methods and Regulations Accept FTIR Analysis? (2021). Montrose Environmental. Retrieved February 12, 2026, from [Link]

  • Solvent Effects upon Nitrile Group Frequency Shifts of Raman Spectra: Acetonitrile and Benzonitrile. (n.d.). KoreaScience. Retrieved February 12, 2026, from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019). UPI. Retrieved February 12, 2026, from [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR) Services. (n.d.). EAG Laboratories. Retrieved February 12, 2026, from [Link]

  • Benzonitrile, 4-fluoro-. (n.d.). NIST WebBook. Retrieved February 12, 2026, from [Link]

  • 4-(2-fluoro-1-hydroxyethyl)benzonitrile (C9H8FNO). (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • 4-fluoro-3-(1-hydroxyethyl)benzonitrile (C9H8FNO). (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • 4-(2-Fluoro-1-hydroxyethyl)benzonitrile. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. (n.d.). DAV University. Retrieved February 12, 2026, from [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. (n.d.). DAV University. Retrieved February 12, 2026, from [Link]

Sources

A Comparative Guide to the Synthesis of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile: Chemical versus Enzymatic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the synthesis of chiral building blocks with high purity is a critical determinant of therapeutic efficacy and safety. The fluorinated chiral alcohol, 4-(2-Fluoro-1-hydroxyethyl)benzonitrile, represents a key intermediate for various bioactive molecules, where the stereochemistry of the hydroxyl group is paramount. This guide provides an in-depth technical comparison of the two primary methodologies for its synthesis: traditional chemical catalysis and modern enzymatic approaches. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison to guide researchers in selecting the optimal synthetic strategy.

The Synthetic Challenge: Asymmetric Reduction of 2-Fluoro-1-(4-cyanophenyl)ethanone

The most direct route to 4-(2-Fluoro-1-hydroxyethyl)benzonitrile is the asymmetric reduction of the prochiral ketone, 2-fluoro-1-(4-cyanophenyl)ethanone. The core challenge lies in controlling the stereochemical outcome of the reduction to favor one enantiomer of the resulting alcohol over the other, a feat that requires a chiral environment.

Chemical Synthesis: The Power of Chiral Metal Catalysts

Asymmetric chemical synthesis has long relied on the use of metal catalysts complexed with chiral ligands to create the necessary stereoselective environment. Among the most successful and widely adopted methods for the asymmetric reduction of ketones are the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction.

Noyori Asymmetric Hydrogenation: A Gold Standard

The Noyori asymmetric hydrogenation utilizes a ruthenium catalyst coordinated with a chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). This method is renowned for its high efficiency and enantioselectivity in the reduction of a wide range of ketones.[1][2]

Mechanism of Action: The reaction proceeds via the transfer of hydrogen from H₂ gas to the ketone. The chiral BINAP ligand creates a C₂-symmetric chiral environment around the ruthenium center. The ketone substrate coordinates to the metal, and the steric and electronic properties of the ligand-metal complex favor the approach of the ketone from one face, leading to the preferential formation of one enantiomer of the alcohol.[1]

Experimental Protocol: Noyori-type Asymmetric Hydrogenation

The following protocol is a representative procedure for the asymmetric hydrogenation of 2-fluoro-1-(4-cyanophenyl)ethanone.

Materials:

  • 2-fluoro-1-(4-cyanophenyl)ethanone

  • [RuCl₂((S)-BINAP)]₂·NEt₃ complex

  • Ethanol (degassed)

  • Hydrogen gas (high pressure)

  • High-pressure autoclave

Procedure:

  • In a glovebox, a high-pressure autoclave is charged with 2-fluoro-1-(4-cyanophenyl)ethanone and the [RuCl₂((S)-BINAP)]₂·NEt₃ catalyst (substrate-to-catalyst ratio typically ranging from 1000:1 to 10,000:1).

  • Degassed ethanol is added as the solvent.

  • The autoclave is sealed, removed from the glovebox, and connected to a hydrogen gas line.

  • The system is purged with hydrogen gas before being pressurized to the desired pressure (typically 10-100 atm).

  • The reaction mixture is stirred at a controlled temperature (e.g., 30-80 °C) for a specified duration (typically 12-48 hours).

  • After the reaction is complete, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

  • The crude product is then purified, for example, by column chromatography on silica gel, to yield the enantiomerically enriched 4-(2-Fluoro-1-hydroxyethyl)benzonitrile.

Causality of Experimental Choices:

  • Catalyst: The choice of the (S)-BINAP ligand is to produce the (S)-enantiomer of the alcohol. The (R)-BINAP ligand would yield the (R)-enantiomer.[3]

  • Solvent: Ethanol is a common solvent for Noyori hydrogenations as it can dissolve the substrate and catalyst and is relatively inert under the reaction conditions. Degassing is crucial to remove oxygen, which can deactivate the catalyst.

  • Pressure and Temperature: These parameters are optimized to achieve a good balance between reaction rate and enantioselectivity. Higher pressures and temperatures generally increase the reaction rate but may have a detrimental effect on enantioselectivity.

sub 2-Fluoro-1-(4-cyanophenyl)ethanone autoclave High-Pressure Autoclave sub->autoclave cat [RuCl2((S)-BINAP)]2·NEt3 cat->autoclave h2 H2 Gas h2->autoclave High Pressure solv Ethanol solv->autoclave prod (S)-4-(2-Fluoro-1-hydroxyethyl)benzonitrile autoclave->prod Stirring, Heat (12-48h)

Figure 1: Workflow for Noyori Asymmetric Hydrogenation.

Enzymatic Synthesis: Nature's Chiral Catalysts

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[4] Enzymes, particularly alcohol dehydrogenases (ADHs), are highly efficient and stereoselective catalysts for the reduction of prochiral ketones.[5][6] These reactions are typically performed in aqueous media under mild conditions, aligning with the principles of green chemistry.

Alcohol Dehydrogenases (ADHs) in Ketone Reduction

ADHs are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the context of synthesis, the reverse reaction, the reduction of a ketone, is of great interest. This reaction requires a hydride donor, typically the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH).

Mechanism of Action: The ketone substrate binds to the active site of the ADH in a specific orientation dictated by the three-dimensional structure of the enzyme. The enzyme then facilitates the transfer of a hydride ion from the cofactor (NAD(P)H) to the carbonyl carbon of the ketone. The chirality of the active site ensures that the hydride is delivered to one face of the ketone, resulting in the formation of a single enantiomer of the alcohol.[5]

A critical aspect of enzymatic reductions is the regeneration of the expensive cofactor. This is often achieved by using a coupled enzyme system or a "substrate-coupled" approach. In a whole-cell biocatalysis setup, the cellular machinery of the microorganism regenerates the cofactor internally.[7][8][9]

Experimental Protocol: Whole-Cell Biocatalytic Reduction

The following protocol describes a general procedure for the whole-cell biocatalytic reduction of 2-fluoro-1-(4-cyanophenyl)ethanone using a recombinant Escherichia coli strain overexpressing an alcohol dehydrogenase.

Materials:

  • 2-fluoro-1-(4-cyanophenyl)ethanone

  • Recombinant E. coli cells expressing a suitable ADH (e.g., from Lactobacillus brevis)

  • Growth medium (e.g., LB broth)

  • Inducer (e.g., IPTG)

  • Buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Glucose (for cofactor regeneration)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Biocatalyst Preparation: A culture of the recombinant E. coli is grown in a suitable medium to a desired cell density. The expression of the ADH is then induced by adding an inducer like IPTG. The cells are harvested by centrifugation and washed with buffer.

  • Biotransformation: The harvested cells are resuspended in a buffer containing glucose. The substrate, 2-fluoro-1-(4-cyanophenyl)ethanone (often dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility), is added to the cell suspension.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified period (typically 24-72 hours).

  • Work-up and Purification: After the reaction, the cells are removed by centrifugation. The supernatant is extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography to yield the enantiopure 4-(2-Fluoro-1-hydroxyethyl)benzonitrile.

Causality of Experimental Choices:

  • Biocatalyst: The choice of ADH is crucial for achieving high enantioselectivity. Different ADHs exhibit different substrate specificities and stereopreferences. Screening of a panel of ADHs is often necessary to identify the optimal enzyme for a given substrate.[10]

  • Cofactor Regeneration: Glucose is a common and cost-effective co-substrate for cofactor regeneration in whole-cell systems. The cellular metabolism of glucose generates the required NAD(P)H.[11]

  • Reaction Conditions: The pH, temperature, and substrate concentration are optimized to maximize enzyme activity and stability while minimizing substrate or product inhibition.

sub 2-Fluoro-1-(4-cyanophenyl)ethanone bioreactor Bioreactor sub->bioreactor cells Recombinant E. coli (overexpressing ADH) cells->bioreactor glucose Glucose glucose->bioreactor Cofactor Regeneration buffer Buffer (pH 7.0) buffer->bioreactor prod (S)-4-(2-Fluoro-1-hydroxyethyl)benzonitrile bioreactor->prod Incubation, Agitation (24-72h)

Figure 2: Workflow for Whole-Cell Biocatalytic Reduction.

Comparative Analysis: Chemical vs. Enzymatic Synthesis

ParameterChemical Synthesis (Noyori Hydrogenation)Enzymatic Synthesis (Whole-Cell Biocatalysis)
Catalyst Ru-BINAP complexAlcohol Dehydrogenase (in whole cells)
Chirality Source Chiral ligand (e.g., BINAP)Chiral active site of the enzyme
Reaction Conditions High pressure (10-100 atm H₂), elevated temperature (30-80 °C)Atmospheric pressure, mild temperature (e.g., 30 °C)
Solvent Organic solvents (e.g., ethanol)Primarily aqueous buffer
Cofactor Not applicableNAD(P)H (regenerated in situ)
Typical Yield High (>90%)Generally good to high (70-95%)[11]
Enantiomeric Excess (ee) Excellent (>98% ee)[1]Excellent (>99% ee)[12]
Substrate Scope Broad for many ketonesCan be substrate-specific, may require enzyme screening
Environmental Impact Use of heavy metals, organic solvents, high energy inputBiodegradable catalyst, aqueous media, low energy input
Process Safety Handling of high-pressure hydrogen gasGenerally safer, operates at ambient pressure
Catalyst Cost & Sourcing High cost of precious metal and chiral ligandPotentially lower cost through fermentation, but may require development

Conclusion: A Choice Guided by Priorities

Both chemical and enzymatic synthesis offer viable and highly effective routes to enantiomerically pure 4-(2-Fluoro-1-hydroxyethyl)benzonitrile. The choice between the two methodologies will largely depend on the specific priorities of the research or development program.

Chemical synthesis , particularly the Noyori asymmetric hydrogenation, provides a well-established, robust, and often predictable method with a broad substrate scope. It is an excellent choice when scalability and high throughput are primary considerations, and the necessary infrastructure for high-pressure reactions is available.

Enzymatic synthesis , on the other hand, represents a more sustainable and environmentally friendly approach. It operates under mild conditions, utilizes a biodegradable catalyst, and often achieves exceptional enantioselectivity. While it may require initial investment in enzyme screening and optimization, the long-term benefits in terms of safety, reduced environmental footprint, and alignment with green chemistry principles make it an increasingly attractive option for modern pharmaceutical manufacturing.

For drug development professionals, the trend towards greener and more sustainable manufacturing processes positions biocatalysis as a key technology for the future. As the library of commercially available and engineered enzymes continues to expand, the accessibility and applicability of enzymatic routes for the synthesis of complex chiral molecules like 4-(2-Fluoro-1-hydroxyethyl)benzonitrile will undoubtedly grow.

References

  • Stewart, J. D. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Redutions by Engineered Escherichia coli. Org. Process Res. Dev.2014, 18 (1), 103–111.
  • Noyori, R. Asymmetric Hydrogenation. Acc. Chem. Res.1990, 23 (10), 345–350.
  • Chandrasekhar, S.; Kumar, M. S.; Singh, A. K. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Tetrahedron Lett.2007, 48 (49), 8671–8674.
  • Phipps, R. J.; Toste, F. D. Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. J. Am. Chem. Soc.2014, 136 (14), 5236–5239.
  • Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. J. Am. Chem. Soc.1987, 109 (18), 5551–5553.
  • Allan, H. et al.
  • Chen, R. R.; Li, C. Whole-cell biocatalysts by design. Microb. Cell Fact.2017, 16 (1), 106.
  • Contente, M. L.; Tamborini, L.; Pinto, A.; Paradisi, F. Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality2021, 33 (11), 764-782.
  • Valdés, C.; Segura, R. L.; García-Tojal, J.
  • Corey, E. J.; Bakshi, R. K.; Shibata, S.; Chen, C. P.; Singh, V. K. A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. J. Am. Chem. Soc.1987, 109 (25), 7925–7926.
  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • Chem-Station. Corey-Bakshi-Shibata (CBS) Reduction. [Link]

  • Murphy, S. K.; Dong, V. M. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. J. Am. Chem. Soc.2013, 135 (15), 5553–5556.
  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. [Link]

  • Intelli, A. J.; Sorrentino, J. P.; Altman, R. A. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth.2022, 99, 164-181.
  • Organic Chemistry Portal. Noyori Asymmetric Hydrogenation. [Link]

  • Ghanem, A.; Aboul-Enein, H. Y. Alcohol Dehydrogenases with anti-Prelog Stereopreference in Synthesis of Enantiopure Alcohols. Chirality2005, 17 (1), 1-15.
  • Gao, Y.; Sharpless, K. B. Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. J. Org. Chem.1988, 53 (17), 4081–4084.
  • Koesoema, A. A.; Standley, D. M.; Senda, T.; Matsuda, T. Impact and relevance of alcohol dehydrogenase enantioselectivities on biotechnological applications. Appl. Microbiol. Biotechnol.2020, 104 (11), 4735-4753.
  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.
  • PubChem. 4-(2-Fluoro-1-hydroxyethyl)benzonitrile. [Link]

  • Al-Haq, M. I. et al. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega2020, 5 (5), 2315-2326.
  • Schrittwieser, J. H.; Velikogne, S.; Kroutil, W. Biocatalytic Reduction Reactions from a Chemist's Perspective. Angew. Chem. Int. Ed.2021, 60 (14), 7494-7521.
  • Hummel, W.; Abokitse, K.; Bubenheim, P.; Eckstein, M.; Kula, M.-R. Investigation of asymmetric alcohol dehydrogenase (ADH) reduction of acetophenone derivatives: Effect of charge density. Adv. Synth.
  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

  • Honda, K.; Yoshikawa, K. Cell-Free Production and Regeneration of Cofactors. Adv. Biochem. Eng. Biotechnol.2023, 186, 29-49.
  • Liu, D. et al. Biocatalytic Fluoroalkylation Using Fluorinated S-Adenosyl-l-methionine Cofactors. J. Am. Chem. Soc.2023, 145 (30), 16584–16589.
  • Schmidt, S.; Le-Huu, P.; Voss, C. V.; Rother, D. Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. Chem. Rev.2021, 121 (15), 9181–9245.
  • TU Delft Research Portal. Exploring biocatalytic alternatives for challenging chemical reactions. [Link]

  • Huang, X. et al. Photosensitizer Repositioning Affords an Enantiocomplementary Enzyme for [2 + 2]‐Cycloadditions. Angew. Chem. Int. Ed.2022, 61 (41), e202208163.
  • La Mura, E.; Brullo, C.; Fossa, P. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules2021, 26 (19), 5949.
  • PubChem. (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. [Link]

  • Chanysheva, A. R. et al. Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone.
  • Peng, Y.; Feng, X. Catalytic Asymmetric Cyanation Reactions of Aldehydes and Ketones in Total Synthesis. Chem. Rec.2019, 19 (6), 1237-1256.
  • Bio, M. M. et al. Enantioselective Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) via Enzymatic Desymmetrization. Org. Lett.2017, 19 (5), 1060–1063.

Sources

A Comparative Guide to the Structural Confirmation of 4-(2-Fluoro-1-hydroxyethyl)benzonitrile: Beyond X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of success. For chiral molecules such as 4-(2-fluoro-1-hydroxyethyl)benzonitrile, a synthetic intermediate of significant interest, this structural integrity is paramount. While single-crystal X-ray crystallography remains the gold standard for providing definitive solid-state structural evidence, its application is contingent on the ability to grow high-quality crystals—a process that can be both time-consuming and, in some cases, unsuccessful.

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of analytical techniques for the structural confirmation of 4-(2-fluoro-1-hydroxyethyl)benzonitrile. We will explore the power of X-ray crystallography and present a robust, multi-technique spectroscopic approach that not only validates the desired chemical structure but also provides a deeper understanding of the molecule's characteristics in solution.

The Unparalleled Detail of X-ray Crystallography

X-ray crystallography offers an unparalleled, atom-by-atom view of a molecule's structure in the solid state.[1] By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, we can determine precise bond lengths, bond angles, and stereochemistry, providing irrefutable proof of a compound's identity and conformation.

Hypothetical X-ray Crystallography Data for 4-(2-Fluoro-1-hydroxyethyl)benzonitrile:

While, as of the writing of this guide, no public crystallographic data for 4-(2-fluoro-1-hydroxyethyl)benzonitrile is available in the Crystallography Open Database, we can anticipate the key parameters that would be determined from such an experiment.[2]

ParameterExpected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths (Å) C-F, C-O, C-N, C-C
**Bond Angles (°) **Angles around the chiral center
Torsion Angles (°) Conformation of the ethyl chain
Absolute Stereochemistry Confirmation of (R) or (S) configuration

The primary limitation of this technique is the prerequisite of a single, well-ordered crystal. For many organic compounds, especially those with flexible side chains, achieving suitable crystals can be a significant bottleneck.

A Multi-Faceted Spectroscopic Approach for Structure Elucidation

In the absence of single-crystal X-ray data, a combination of spectroscopic techniques provides a powerful and often sufficient alternative for structural confirmation. This orthogonal approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, builds a comprehensive and self-validating picture of the molecule.

Below is a logical workflow for the structural confirmation of 4-(2-fluoro-1-hydroxyethyl)benzonitrile using these techniques.

Structural Confirmation Workflow cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation & Confirmation Mass Spectrometry Mass Spectrometry Molecular Formula Molecular Formula Mass Spectrometry->Molecular Formula NMR Spectroscopy NMR Spectroscopy Connectivity & Stereochemistry Connectivity & Stereochemistry NMR Spectroscopy->Connectivity & Stereochemistry FT-IR Spectroscopy FT-IR Spectroscopy Functional Groups Functional Groups FT-IR Spectroscopy->Functional Groups Final Structure Confirmation Final Structure Confirmation Molecular Formula->Final Structure Confirmation Connectivity & Stereochemistry->Final Structure Confirmation Functional Groups->Final Structure Confirmation

Caption: A typical workflow for the structural confirmation of a small molecule using a combination of spectroscopic techniques.

Mass Spectrometry (MS): Determining the Molecular Formula

Mass spectrometry is the first port of call to confirm the molecular weight and elemental composition of a synthesized compound. For 4-(2-fluoro-1-hydroxyethyl)benzonitrile (C₉H₈FNO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

Predicted Mass Spectrometry Data:

AdductPredicted m/z
[M+H]⁺166.06627
[M+Na]⁺188.04821
[M-H]⁻164.05171

Data sourced from PubChem CID 74947673.[3]

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

  • Ionization: Utilize electrospray ionization (ESI) in both positive and negative ion modes.

  • Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Processing: Compare the observed accurate mass with the theoretical mass calculated for the elemental composition C₉H₈FNO. The mass error should be within 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for determining the precise connectivity and stereochemistry of a molecule in solution. A suite of NMR experiments is employed to piece together the structure.

Expected ¹H NMR Chemical Shifts:

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

ProtonExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic (ortho to CN)7.6-7.8Doublet2H
Aromatic (meta to CN)7.4-7.6Doublet2H
CH-OH~5.0Multiplet1H
CH₂-F~4.6Multiplet2H
OHVariableSinglet (broad)1H

Chemical shift ranges are estimations based on data for similar structures.[4]

Expected ¹³C NMR Chemical Shifts:

The carbon NMR spectrum indicates the number of unique carbon environments.

CarbonExpected Chemical Shift (ppm)
C≡N~118
Aromatic (quaternary, C-CN)~112
Aromatic (quaternary, C-CH)~145
Aromatic (CH)128-133
CH-OH~70 (doublet due to ¹JCF)
CH₂-F~85 (doublet due to ¹JCF)

Chemical shift ranges are estimations based on data for similar structures.[5]

Expected ¹⁹F NMR Chemical Shifts:

Fluorine-19 NMR is highly sensitive and provides a clear signal for the fluorine-containing group. The signal for the -CH₂F group is expected to appear as a triplet due to coupling with the adjacent protons.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

  • 2D NMR (COSY & HSQC):

    • A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons (e.g., between the CH-OH and CH₂-F protons).

    • An HSQC (Heteronuclear Single Quantum Coherence) experiment will show correlations between protons and their directly attached carbons.

  • Data Analysis: Integrate the proton signals, determine multiplicities, and assign all proton and carbon signals based on chemical shifts and 2D correlations.

NMR Connectivity cluster_Aromatic Aromatic Ring cluster_Sidechain Side Chain H_ortho H_ortho C_ortho C_ortho H_ortho->C_ortho HSQC H_meta H_meta C_meta C_meta H_meta->C_meta HSQC C_quat_CN C_quat_CN C_quat_CH C_quat_CH CH_OH CH-OH C_quat_CH->CH_OH C-C bond CH_OH->C_quat_CH HMBC (long-range) CH2_F CH2-F CH_OH->CH2_F C-C bond CH_OH->CH2_F COSY OH OH CH_OH->OH O-H bond F F CH2_F->F C-F bond

Caption: A diagram illustrating the key correlations in 2D NMR experiments used to establish the connectivity of 4-(2-fluoro-1-hydroxyethyl)benzonitrile.

FT-IR Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides confirmation of the presence of key functional groups by identifying their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (alcohol)3200-3600Broad stretch
C-H (aromatic)3000-3100Stretch
C≡N (nitrile)2220-2260Sharp, strong stretch
C=C (aromatic)1400-1600Ring stretches
C-O (alcohol)1050-1260Stretch
C-F (fluoroalkane)1000-1400Stretch

Data based on characteristic IR absorption frequencies.[6][7]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Background Scan: Acquire a background spectrum of the empty sample compartment (or the salt plates).

  • Sample Scan: Acquire the spectrum of the sample.

  • Data Processing: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Conclusion: A Weight-of-Evidence Approach

While X-ray crystallography provides a definitive snapshot of a molecule's structure in the solid state, it is not always a feasible or available technique. The combination of mass spectrometry, multi-dimensional NMR spectroscopy, and FT-IR spectroscopy offers a robust and reliable "weight-of-evidence" approach to structure confirmation. For 4-(2-fluoro-1-hydroxyethyl)benzonitrile, this suite of techniques can unambiguously determine its molecular formula, the connectivity of its atoms, the presence of all key functional groups, and its stereochemistry, providing the necessary confidence for researchers and drug developers to proceed with their work.

References

  • PubChem. 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile. Available from: [Link].

  • PubChemLite. 4-(2-fluoro-1-hydroxyethyl)benzonitrile (C9H8FNO). Available from: [Link].

  • NIST. Benzonitrile, 4-fluoro-. NIST Chemistry WebBook. Available from: [Link].

  • Biological Magnetic Resonance Bank. bmse000284 Benzonitrile. Available from: [Link].

  • The Royal Society of Chemistry. Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. Available from: [Link].

  • PubChem. 4-(2-Fluoro-1-hydroxyethyl)benzonitrile. Available from: [Link].

  • PubChem. (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. Available from: [Link].

  • Rajalakshmi, K., et al. Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 2020, 13(3): 225-239.
  • NIST. Benzonitrile, 4-fluoro- IR Spectrum. NIST Chemistry WebBook. Available from: [Link].

  • PubChemLite. 4-fluoro-3-(1-hydroxyethyl)benzonitrile (C9H8FNO). Available from: [Link].

  • Crystallography Open Database. Search results. Available from: [Link].

  • PubChem. 4-(2-Hydroxyethyl)benzonitrile. Available from: [Link].

  • AIR Unimi. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available from: [Link].

  • ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Available from: [Link].

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link].

  • Chemistry LibreTexts. 7.3: X-ray Crystallography. Available from: [Link].

  • PubChemLite. 4-(2-hydroxyethyl)benzonitrile (C9H9NO). Available from: [Link].

Sources

Safety Operating Guide

4-(2-Fluoro-1-hydroxyethyl)benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

4-(2-Fluoro-1-hydroxyethyl)benzonitrile (often an intermediate in Vonoprazan synthesis) presents a dual-hazard profile: Acute Toxicity (characteristic of nitriles) and Corrosive Combustion Byproducts (characteristic of organofluorines).

The Core Directive: Do NOT dispose of this compound via standard non-halogenated organic waste streams. Due to the fluorine substituent, it must be routed to Halogenated Solvent/Organic Waste . Incineration without flue-gas scrubbing (common in non-halogenated streams) will release Hydrogen Fluoride (HF) gas, damaging facility infrastructure and violating environmental emission standards.

Hazard Assessment & Mechanism (The "Why")

To ensure safety compliance, researchers must understand the chemical causality behind these protocols.

Functional GroupAssociated HazardMechanism of Danger
Benzonitrile Moiety (-CN) Acute Toxicity / Chemical IncompatibilityAcid Hydrolysis: Contact with strong acids can liberate Hydrogen Cyanide (HCN) gas. Metabolic: Ingestion/absorption can lead to delayed cyanide poisoning via metabolic release of CN⁻ ions.
Alkyl Fluoride (-F) Combustion ToxicityThermal Decomposition: High-temperature incineration breaks the C-F bond, releasing Hydrogen Fluoride (HF), a highly corrosive gas that eats through glass and damages scrubbers not designed for halogens.
Hydroxyl Group (-OH) Solubility / ReactivityIncreases water solubility compared to non-polar aromatics, increasing the risk of groundwater contamination if leached.

Pre-Disposal Characterization

Before moving waste to the central accumulation area, validate the waste stream using this logic flow.

Decision Logic: Waste Stream Segregation

WasteSegregation Start Waste Generation: 4-(2-Fluoro-1-hydroxyethyl)benzonitrile StateCheck Physical State? Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste Solid LiquidWaste Solution / Reaction Mixture StateCheck->LiquidWaste Liquid SolidStream Stream B: Solid Hazardous Waste (Double Bagged) SolidWaste->SolidStream AcidCheck Is pH < 3? LiquidWaste->AcidCheck SolventCheck Solvent Type? HaloStream Stream A: Halogenated Organic Waste SolventCheck->HaloStream Any Solvent (Due to solute F) AcidCheck->SolventCheck No Neutralize Neutralize to pH 6-8 (Prevent HCN formation) AcidCheck->Neutralize Yes Neutralize->SolventCheck

Figure 1: Decision tree for segregating 4-(2-Fluoro-1-hydroxyethyl)benzonitrile waste. Note that even if dissolved in non-halogenated solvents (e.g., Methanol), the presence of the fluorinated solute mandates the Halogenated stream.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired raw material, filter cakes, contaminated silica gel, spill debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Double Containment: Place the primary container or bag inside a clear, heavy-duty hazardous waste bag (minimum 4 mil thickness).

  • Labeling:

    • Primary Constituent: 4-(2-Fluoro-1-hydroxyethyl)benzonitrile.[1]

    • Hazard Checkboxes: Toxic, Irritant.

    • Specific Note: "Contains Organofluorine - Requires Scrubber Incineration."

Protocol B: Liquid Waste (Mother Liquors & Rinsates)

Applicability: Reaction mixtures, HPLC effluent, washing solvents.

  • Compatibility Check: Ensure the waste container does not contain strong acids (Sulfuric, Hydrochloric) or strong oxidizers (Nitric acid, Peroxides).

    • Self-Validating Step: Measure pH of the waste solution. If pH < 4, slowly neutralize with Sodium Bicarbonate (NaHCO₃) or dilute NaOH to pH 7-9 before adding to the nitrile waste container. This prevents accidental HCN generation [1].

  • Segregation: Pour into the Halogenated Solvent carboy.

    • Reasoning: Even if the solvent is Ethanol (non-halogenated), the solute contains Fluorine. Waste handlers classify the entire mixture based on the most restrictive contaminant.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Emergency Spill Response Workflow

In the event of a bench-top spill (>5 mL or >500 mg), execute the following immediate actions.

SpillResponse Alert 1. Alert & Evacuate (Avoid Inhalation) PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Alert->PPE Contain 3. Containment: Surround with absorbent pillows PPE->Contain Absorb 4. Absorption: Use Vermiculite or Chemizorb® Contain->Absorb Clean 5. Decontamination: Wash area with soap/water (Do NOT use Bleach immediately) Absorb->Clean Dispose 6. Disposal: Treat debris as Solid Hazardous Waste Clean->Dispose

Figure 2: Sequential workflow for managing spills of toxic nitrile compounds.

Critical Note on Decontamination: While sodium hypochlorite (bleach) is often used to oxidize cyanide salts, do not use strong oxidizers immediately on concentrated organic nitrile spills, as this can cause exothermic reactions or unexpected byproducts. Use soap and water for physical removal first, collecting all rinsate as hazardous waste [2].

Regulatory & Compliance Framework

  • US (RCRA): While this specific CAS is likely not P-listed (acutely hazardous commercial chemical products), it exhibits Characteristic Toxicity . If the waste stream is ignitable (flash point <60°C due to solvents), it is D001 . If it contains halogenated solvents, it may trigger F-list handling requirements [3].

  • EU (EWC): Classify under 07 05 04 * (other organic solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

Sources

Personal protective equipment for handling 4-(2-Fluoro-1-hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

The "Why" Behind the Protocol Handling 4-(2-Fluoro-1-hydroxyethyl)benzonitrile (CAS: 1073056-22-0 / 440105-59-9 analog) requires a nuanced understanding of its dual-hazard motif: the nitrile moiety and the fluorinated alcohol side chain .[1]

While standard Safety Data Sheets (SDS) classify this compound with generic H-codes (H302/H312/H332), a senior researcher must recognize the latent risks:

  • Metabolic Cyanide Potential: Aromatic nitriles are generally more stable than aliphatic ones, but metabolic processing (P450 oxidation) can still liberate cyanide ions (

    
    ) over time, leading to "delayed" toxicity.[1]
    
  • Dermal Permeation: The fluoro-alcohol group increases lipophilicity, potentially enhancing dermal absorption rates compared to simple benzonitriles.[1]

  • Static Charge: As a fluorinated solid, this material is prone to static buildup during weighing, increasing dispersion (dust) risk.[1]

Core Safety Directive: Treat this substance as a high-permeation risk .[1] Standard latex gloves are insufficient.[1] Engineering controls (fume hood) are non-negotiable.

Risk-Based PPE Selection Matrix

This protocol moves beyond "compliance" to "impermeability."[1][2][3]

A. Hand Protection (The Critical Barrier)
  • Standard Protocol (Solids/Weighing): Double-gloving is mandatory.[1]

    • Inner Layer: 4 mil Nitrile (Inspection White/Blue).[1]

    • Outer Layer: 5-8 mil Extended Cuff Nitrile (Dark color for contrast).[1]

    • Logic: The inner glove acts as a biological shield; the outer glove is the chemical barrier. The color contrast allows immediate detection of tears.

  • High-Risk Protocol (Solutions/Synthesis):

    • If dissolved in penetrating solvents (DCM, THF, Acetone), standard nitrile degrades in <5 minutes.[1]

    • Requirement:Silver Shield® (EVOH/PE laminate) or Viton® gloves.[1]

    • Self-Validating Step: Perform the "Inflation Test" on gloves before donning to check for pinholes.

B. Respiratory & Ocular Protection
  • Primary Barrier: Chemical Fume Hood (Face velocity: 100 fpm / 0.5 m/s).[1]

  • Secondary Barrier (PPE):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1+).[1] Note: Safety glasses are insufficient for fluorinated intermediates due to the risk of irreversible corneal opacity from potential hydrolysis products.

    • Lungs: If hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) respirator.[1]

PPE ComponentSpecificationReplacement Trigger
Gloves (Solid) Double Nitrile (Total >10 mil)Every 2 hours or immediately upon contamination.[1]
Gloves (Liquid) Silver Shield / LaminateImmediately upon splash contact.[1]
Eye Protection Indirect Vent GogglesIf fogging obscures vision or scratches appear.[1]
Body Tyvek® Lab Coat + Poly-sleevesDaily or upon visible soiling.[1]
Operational Workflow: From Weighing to Waste
Phase 1: Preparation & Weighing
  • Static Control: Fluorinated solids are "fly-away" powders.[1] Use an ionizing bar or antistatic gun inside the balance enclosure to neutralize charge before spatulating.

  • The "Closed Transfer" Rule: Never transport open vessels. Dissolve the solid inside the hood immediately after weighing, or use a sealed secondary container for transport.

Phase 2: Reaction Setup
  • Solvent Selection: Be aware that polar aprotic solvents (DMSO, DMF) enhance the skin permeability of nitriles significantly.

  • Temperature: If heating >50°C, ensure a reflux condenser is active before heating begins to prevent nitrile vapor release.

Phase 3: Emergency Decontamination
  • Skin Contact: Do NOT use organic solvents (ethanol/acetone) to wash skin; this accelerates absorption.[1] Wash with soap and tepid water for 15 minutes.

  • Cyanide Antidote: Verify the location of the lab's Cyanide Antidote Kit (e.g., Hydroxocobalamin) if working with >10g quantities.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct protective equipment based on the state of the matter and solvent system.

PPE_Selection_Logic Start Start: Handling 4-(2-Fluoro-1-hydroxyethyl)benzonitrile State_Check Physical State? Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Weighing/Transfer Liquid_Path In Solution State_Check->Liquid_Path Reaction/Workup PPE_Solid PROTOCOL A (Solids): - Engineering: Fume Hood + Ionizer - Hands: Double Nitrile (Outer >5mil) - Eyes: Goggles Solid_Path->PPE_Solid Solvent_Check Solvent Type? Liquid_Path->Solvent_Check Standard_Solvent Water / Alcohols Solvent_Check->Standard_Solvent Low Permeation Penetrating_Solvent DCM / THF / DMF Solvent_Check->Penetrating_Solvent High Permeation PPE_Liquid_Std PROTOCOL B (Std Solution): - Hands: Double Nitrile (Change <15m) - Eyes: Goggles + Face Shield Standard_Solvent->PPE_Liquid_Std PPE_Liquid_High PROTOCOL C (High Risk): - Hands: Silver Shield / Laminate Liner - Over-glove: Nitrile (for grip) - Eyes: Goggles + Face Shield Penetrating_Solvent->PPE_Liquid_High

Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent carrier.[1] Note the escalation to Laminate gloves when penetrating solvents are used.

Disposal & Waste Management

Disposal of fluorinated nitriles requires strict segregation to prevent the formation of HF (Hydrofluoric Acid) in standard waste streams or PFAS release.

  • Segregation:

    • Label waste clearly: "Toxic Organic Waste - Fluorinated Nitrile."

    • Do NOT mix with strong acids (risk of HCN liberation) or oxidizers.[1]

  • Destruction Method:

    • High-Temperature Incineration: The only validated method for destroying the C-F bond is incineration at >850°C (often >1100°C for complete mineralization).[1]

    • Ensure your waste contractor is certified for halogenated organic waste .[1]

  • Container Prep: Triple rinse empty containers with a compatible solvent.[1] The rinsate must be treated as hazardous waste.

References
  • PubChem. (n.d.).[1] 4-(2-Fluoro-1-hydroxyethyl)benzonitrile Compound Summary. National Library of Medicine.[1] Retrieved February 12, 2026, from [Link][1]

  • Centers for Disease Control and Prevention (CDC). (n.d.).[1] Nitriles: NIOSH Criteria for a Recommended Standard. Retrieved February 12, 2026, from [Link][1]

  • US EPA. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved February 12, 2026, from [Link][1]

Sources

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